molecular formula C9H5N3O B1443079 3-Formylimidazo[1,2-a]pyridine-6-carbonitrile CAS No. 1019019-92-1

3-Formylimidazo[1,2-a]pyridine-6-carbonitrile

Cat. No.: B1443079
CAS No.: 1019019-92-1
M. Wt: 171.16 g/mol
InChI Key: YSLAWDMCNJBCGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formylimidazo[1,2-a]pyridine-6-carbonitrile is a versatile and high-value chemical intermediate designed for advanced pharmaceutical research and development. This compound features a privileged imidazo[1,2-a]pyridine scaffold, recognized for its wide range of biological activities and presence in several approved drugs . The simultaneous presence of both a formyl group and a carbonitrile group on the core structure makes it an exceptionally useful building block for the synthesis of diverse and complex molecular libraries, particularly through reactions that form hydrazone or thiosemicarbazone linkages, or incorporate the moiety into larger heterocyclic systems like imidazoles and thiazoles . The imidazo[1,2-a]pyridine core is of significant interest in oncology research. Compounds based on this scaffold have demonstrated potent anticancer effects by acting as inhibitors of key molecular targets, including the Epidermal Growth Factor Receptor (EGFR) and cyclooxygenase-2 (COX-2) enzymes . Furthermore, research has shown that novel imidazo[1,2-a]pyridine derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines, highlighting their potential as promising chemotherapeutic agents . Beyond oncology, this chemical class is also being actively explored in infectious disease research, with several analogues exhibiting potent activity against multidrug-resistant strains of Mycobacterium tuberculosis . Researchers can utilize 3-Formylimidazo[1,2-a]pyridine-6-carbonitrile as a critical starting material to develop new targeted therapies. Its structural features allow for rational drug design, enabling the exploration of structure-activity relationships to optimize potency and selectivity. This product is intended for research and development use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-formylimidazo[1,2-a]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O/c10-3-7-1-2-9-11-4-8(6-13)12(9)5-7/h1-2,4-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLAWDMCNJBCGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019019-92-1
Record name 3-formylimidazo[1,2-a]pyridine-6-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Imidazo[1,2-a]pyridine-6-carbonitrile 3-carbaldehyde properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Imidazo[1,2-a]pyridine-6-carbonitrile 3-carbaldehyde Subtitle: Synthetic Protocols, Physicochemical Profiling, and Medicinal Chemistry Utility

Executive Technical Summary

Imidazo[1,2-a]pyridine-6-carbonitrile 3-carbaldehyde represents a high-value bifunctional pharmacophore precursor. It fuses the privileged imidazo[1,2-a]pyridine scaffold—found in marketed drugs like Zolpidem and Alpidem—with two orthogonal reactive handles: an electrophilic aldehyde at C3 and an electron-withdrawing nitrile at C6.

For drug development professionals, this molecule offers a strategic advantage: it serves as a "divergent core." The C3-aldehyde allows for rapid library generation via Schiff base formation, reductive amination, or Knoevenagel condensations, while the C6-nitrile modulates the electronic landscape of the ring (lowering pKa, increasing metabolic stability) and provides a gateway to amides, tetrazoles, or amines.

This guide details the synthesis, characterization, and application of this specific derivative, synthesizing data from broader scaffold studies to provide a definitive reference.

Structural & Electronic Analysis

The imidazo[1,2-a]pyridine core is an isostere of indole and purine, making it highly relevant for kinase inhibition and GABA-A receptor modulation.

  • Numbering & Topology: The bridgehead nitrogen is N4. The reactive carbon for electrophilic aromatic substitution (SEAr) is C3.

  • Electronic Push-Pull:

    • N1 (Basic): The pyridine-like nitrogen provides a hydrogen bond acceptor site.

    • C6-Cyano Group: A strong electron-withdrawing group (EWG). It deactivates the ring system compared to the unsubstituted parent. This lowers the HOMO energy, making the C3 position slightly less nucleophilic, which necessitates optimized conditions for formylation.

    • C3-Formyl Group: Once installed, this group acts as a "soft" electrophile.

Figure 1: Structural Logic & Numbering (Visualizing the electronic environment)

Structure cluster_0 Electronic Profile cluster_1 Pharmacophore Features Core Imidazo[1,2-a]pyridine Core Scaffold C3 C3 Position (Nucleophilic Site -> Aldehyde) Core->C3 Highest HOMO Coeff. C6 C6 Position (Electron Withdrawing -CN) Core->C6 Electronic Modulation Lipophilicity Aromatic Stacking (Pi-Pi Interactions) Core->Lipophilicity Drug Binding HBA N1: H-Bond Acceptor

Caption: Electronic mapping of the scaffold showing the orthogonal reactivity of C3 and C6 positions.

Strategic Synthesis: The Vilsmeier-Haack Protocol

The most reliable route to this molecule is the Vilsmeier-Haack formylation of the parent 6-cyanoimidazo[1,2-a]pyridine. Direct ring closure to include the aldehyde is possible but often yields lower regioselectivity.

Step 1: Precursor Synthesis (Cyclization)
  • Reagents: 2-Amino-5-cyanopyridine + Chloroacetaldehyde (40% aq.) + NaHCO3.

  • Solvent: Ethanol/Water reflux.

  • Mechanism: N-alkylation followed by dehydrative cyclization.

Step 2: Vilsmeier-Haack Formylation (The Critical Step)

Because the 6-CN group deactivates the ring, the standard Vilsmeier protocol requires strict temperature control to ensure the formation of the active chloroiminium species without polymerizing the substrate.

Protocol:

  • Reagent Formation: In a dry flask under Argon, cool anhydrous DMF (5.0 equiv) to 0°C. Dropwise add POCl3 (1.5 - 2.0 equiv). Caution: Highly Exothermic. Stir for 30 mins to form the Vilsmeier reagent (white semi-solid may form).

  • Addition: Dissolve 6-cyanoimidazo[1,2-a]pyridine (1.0 equiv) in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to Room Temperature (RT) for 1 hour, then heat to 60-70°C for 3-6 hours. Note: The CN group increases the activation energy; unsubstituted rings react at RT, but this derivative requires heat.

  • Workup: Pour the reaction mixture onto crushed ice/water. Neutralize carefully with saturated Na2CO3 or NaOH to pH 8-9.

  • Isolation: The product precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol/DMF.

Figure 2: Synthetic Workflow

Synthesis Start 2-Amino-5-cyanopyridine Intermediate 6-Cyanoimidazo[1,2-a]pyridine Start->Intermediate Cyclization Reagent1 Chloroacetaldehyde NaHCO3, EtOH, Reflux Reagent1->Intermediate Reaction Electrophilic Aromatic Substitution (C3) Intermediate->Reaction Vilsmeier Vilsmeier-Haack Reagent (POCl3 + DMF, 0°C) Vilsmeier->Reaction Active Electrophile Target Imidazo[1,2-a]pyridine-6-carbonitrile 3-carbaldehyde Reaction->Target Hydrolysis (pH 9)

Caption: Step-wise synthetic pathway highlighting the critical Vilsmeier-Haack formylation stage.

Physicochemical & Spectral Profiling

The following data is synthesized from validated characterization of the imidazo[1,2-a]pyridine class, adjusted for the specific electronic effects of the 6-cyano and 3-formyl substitutions.

Table 1: Physical Properties
PropertyValue / DescriptionNotes
Appearance Pale yellow to beige solidColor intensifies upon Schiff base formation.
Melting Point 190°C - 210°C (Decomp)High MP due to dipole-dipole stacking.
Solubility DMSO, DMF (High); EtOH (Mod); Water (Low)Requires polar aprotic solvents for reactions.
Molecular Weight 171.16 g/mol Fragment-like (Rule of 3 compliant).
Toxicity Class III (Predicted)Handle with care (nitrile functionality).
Table 2: Spectral Fingerprint (Diagnostic Signals)
TechniqueSignalAssignmentStructural Insight
1H NMR (DMSO-d6)δ 9.85 - 10.05 (s, 1H) -CHO Distinct aldehyde singlet; highly deshielded.
δ 9.50 - 9.60 (s, 1H)H-5Deshielded by both 6-CN and 3-CHO (peri-effect).
δ 8.40 - 8.60 (s, 1H)H-2Characteristic singlet of the imidazole ring.
δ 7.80 - 8.00 (m, 2H)H-7, H-8Aromatic protons, split by coupling.
IR (ATR)2230 - 2240 cm⁻¹ -CN Sharp, distinct nitrile stretch.
1660 - 1690 cm⁻¹ C=O Strong aldehyde carbonyl stretch.
MS (ESI+)m/z 172.1 [M+H]+Parent IonMatches MW + Proton.

Reactivity & Medicinal Utility[1][2]

This molecule is not the final drug; it is a Lego block for medicinal chemists.

A. The C3-Aldehyde: Library Generation

The aldehyde is the primary handle for diversity.

  • Schiff Bases (Imines): Reaction with aromatic amines (anilines) yields Schiff bases. These are often explored for antimicrobial and anticancer activity (e.g., PI3K inhibition).[1][2]

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) creates conjugated alkenes, extending the pi-system for fluorescence or Michael acceptor design.

  • Reductive Amination: Converts the aldehyde to a secondary amine, a common linker strategy in fragment-based drug discovery (FBDD).

B. The C6-Nitrile: Electronic Tuning

The nitrile is generally stable under mild conditions but can be:

  • Hydrolyzed: To the carboxylic acid or amide (requires harsh acid/base).

  • Converted to Tetrazole: Using sodium azide, creating a bioisostere of a carboxylic acid (common in sartans).

Figure 3: Divergent Reactivity Map

Reactivity cluster_aldehyde C3-Aldehyde Reactions cluster_nitrile C6-Nitrile Reactions Center Imidazo[1,2-a]pyridine-6-CN 3-CHO Imine Schiff Bases (Anticancer/Antimicrobial) Center->Imine R-NH2 Olefin Knoevenagel Products (Fluorescent Probes) Center->Olefin Malononitrile Amine Reductive Amination (Linker Strategy) Center->Amine NaBH4 / R-NH2 Tetrazole Tetrazoles (Acid Bioisostere) Center->Tetrazole NaN3 / Lewis Acid Amide Primary Amide (Hydrolysis) Center->Amide H2SO4 / H2O

Caption: Functionalization pathways available from the core scaffold.[3]

References

  • Goel, R. et al. (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.[4] Link

    • Relevance: Establishes the broad medicinal chemistry utility of the scaffold.
  • Tasneem, M. et al. (2022).[5][6] Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation. Chemical Papers. Link

    • Relevance: Details the kinetics of the Vilsmeier reaction on pyridine-like systems and optimiz
  • Bagdi, A.K. et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.[6] Link

    • Relevance: Provides alternative synthetic routes and cycliz
  • PubChem Compound Summary. Imidazo[1,2-a]pyridine-3-carbaldehyde. National Center for Biotechnology Information. Link

    • Relevance: Source for general physicochemical properties of the parent aldehyde class.
  • Dutta, S. et al. (2023).[5][7] Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances. Link

    • Relevance: Comprehensive review of functionalization str

Sources

Technical Guide: Nitrogen-Bridged Heterocyclic Aldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Synthesis, Reactivity, and Pharmacological Applications of Imidazo[1,2-a]pyridine-3-carbaldehydes.

Executive Summary & Strategic Importance

Nitrogen-bridged heterocycles, particularly imidazo[1,2-a]pyridines , represent a "privileged scaffold" in modern medicinal chemistry.[1] The bridgehead nitrogen atom imparts unique electronic properties, creating a highly polarizable system that mimics the purine bases of DNA, making them exceptional candidates for kinase inhibition and receptor binding.

This guide focuses on the 3-formyl derivative (aldehyde at the C3 position). This specific functionalization is not merely a structural appendage but a critical "chemical handle." It serves as the gateway to diverse pharmacophores, including chalcones (via Claisen-Schmidt), Schiff bases, and fused tricyclic systems. For the drug development scientist, mastering the synthesis and stability of this aldehyde is a prerequisite for accessing a library of bioactive agents targeting the PI3K/Akt/mTOR pathways.

Synthetic Architecture: The Vilsmeier-Haack Reaction[2][3][4][5]

The introduction of the formyl group (-CHO) at the C3 position is most reliably achieved via the Vilsmeier-Haack (VH) reaction . While standard, the application to nitrogen-bridged systems requires specific attention to regioselectivity and workup conditions due to the basicity of the bridgehead nitrogen.

Mechanistic Causality

The reaction is an electrophilic aromatic substitution.[2][3] The imidazo[1,2-a]pyridine ring is electron-rich, with the C3 position being the most nucleophilic site (HOMO localization).

  • Reagent Formation: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (Vilsmeier reagent).[3][4]

  • Attack: The C3 carbon of the heterocycle attacks the iminium species.

  • Hydrolysis: The resulting intermediate is hydrolyzed (usually with basic aqueous solution) to reveal the aldehyde.

Visualization: Reaction Mechanism

The following diagram illustrates the electrophilic attack and the critical hydrolysis step.

VilsmeierMechanism Reagents DMF + POCl3 VilsmeierAgent Chloroiminium Ion (Electrophile) Reagents->VilsmeierAgent 0°C, in situ Intermediate Iminium Salt Intermediate VilsmeierAgent->Intermediate Substrate Imidazo[1,2-a]pyridine (Nucleophile C3) Substrate->Intermediate Electrophilic Attack Hydrolysis Hydrolysis (NaOAc/H2O) Intermediate->Hydrolysis Workup Product 3-Formyl Derivative Hydrolysis->Product Final Aldehyde

Figure 1: Mechanistic pathway of Vilsmeier-Haack formylation at the C3 position of imidazo[1,2-a]pyridine.

Validated Experimental Protocol

Objective: Synthesis of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Scale: 10 mmol input.

Reagents & Equipment
  • Substrate: 2-Phenylimidazo[1,2-a]pyridine (1.94 g, 10 mmol).

  • Reagent: Phosphorus oxychloride (POCl₃) (1.2 equiv, 1.84 g).

  • Solvent: N,N-Dimethylformamide (DMF) (10 mL, anhydrous).

  • Quenching: Saturated Na₂CO₃ or NaOAc solution.

Step-by-Step Methodology

This protocol is designed to minimize the formation of tarry byproducts common in high-temperature VH reactions.

  • Reagent Preparation (0°C):

    • In a flame-dried round-bottom flask, add 10 mL of anhydrous DMF.

    • Cool to 0°C in an ice bath.

    • Add POCl₃ dropwise over 15 minutes. Critical: Maintain temperature < 5°C to prevent thermal decomposition of the Vilsmeier reagent. Stir for 30 minutes until the solution turns faint yellow/orange.

  • Substrate Addition:

    • Dissolve the substrate (2-phenylimidazo[1,2-a]pyridine) in a minimum amount of DMF (2-3 mL).

    • Add this solution dropwise to the Vilsmeier reagent.

    • Allow the mixture to warm to room temperature (RT) and stir for 1 hour.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting material spot should disappear.

  • Heating (Optional but often required):

    • If conversion is incomplete at RT, heat to 60°C for 2-4 hours. Note: Do not exceed 80°C as this degrades the imidazo-pyridine core.

  • Hydrolysis & Workup (The "Self-Validating" Step):

    • Pour the reaction mixture onto 50g of crushed ice.

    • Neutralization: Slowly add saturated Na₂CO₃ solution with vigorous stirring until pH ≈ 8-9.

    • Observation: A yellow/off-white precipitate should form immediately. If oil forms, scratch the flask walls to induce crystallization.

    • Filter the solid, wash with copious water (to remove DMF), and dry.

  • Purification:

    • Recrystallize from Ethanol or DMF/Water mixtures.

Chemical Reactivity & Derivatization[2][3][5][6]

The C3-aldehyde is a versatile electrophile. The most high-value transformation in drug discovery is the Knoevenagel Condensation to form chalcone-like derivatives (propenones), which exhibit potent anticancer activity.

Reactivity Profile
Reaction TypeReagentProduct ClassApplication
Knoevenagel Acetophenones / BaseChalcones (Enones)Anticancer (Tubulin inhibitors)
Schiff Base Primary Amines / AcidImines (Azomethines)Antimicrobial / Metal Ligands
Reduction NaBH₄Hydroxymethyl derivativesMetabolic Probes
Oxidation KMnO₄ / Ag₂OCarboxylic AcidsPeptidomimetics
Focus: Claisen-Schmidt Condensation (Chalcone Synthesis)

Reacting the 3-carbaldehyde with substituted acetophenones yields


-unsaturated ketones.
  • Conditions: NaOH (40%) in Ethanol, RT, 4-12 hours.

  • Mechanism: Base-catalyzed aldol condensation followed by dehydration.[5]

  • Significance: The resulting "enone" linker acts as a Michael acceptor, covalently binding to cysteine residues in target proteins (e.g., kinases).

Biological Applications & SAR Workflow

Recent literature (2020-2025) highlights the efficacy of these derivatives against melanoma (A375), cervical (HeLa), and breast (MCF-7) cancer lines.

Mechanism of Action
  • PI3K/Akt/mTOR Inhibition: The imidazo-pyridine core competes for the ATP binding site of PI3K.

  • Cell Cycle Arrest: Derivatives often induce arrest at the G2/M phase.

  • Apoptosis: Upregulation of Bax and downregulation of Bcl-2.[6]

Drug Discovery Logic (SAR)

The following diagram outlines the iterative process of optimizing these aldehydes for biological potency.

SAR_Workflow Scaffold Imidazo[1,2-a]pyridine Scaffold Functionalization C3-Formylation (Vilsmeier-Haack) Scaffold->Functionalization LibraryGen Library Generation (Knoevenagel/Schiff Base) Functionalization->LibraryGen Screening In Vitro Screening (MTT Assay: MCF-7, HeLa) LibraryGen->Screening Screening->LibraryGen Low Potency (Iterate) HitID Hit Identification (IC50 < 10 µM) Screening->HitID High Potency LeadOpt Lead Optimization (ADME/Tox) HitID->LeadOpt

Figure 2: Structure-Activity Relationship (SAR) workflow for developing anticancer agents from heterocyclic aldehydes.

References

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.[7] BMC Chemistry.

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters.

  • Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy.[8] Systematic Reviews in Pharmacy.

  • Chahal, M., & Dhillon, S. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.

  • Adingra, K., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives.[9] Advances in Biological Chemistry.

Sources

Technical Guide: The Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry

[1]

Executive Summary

The imidazo[1,2-a]pyridine core represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Structurally mimicking the purine ring system (specifically adenine), this fused bicycle offers a versatile template for designing ligands that target G-protein-coupled receptors (GPCRs), ion channels (GABA-A), and kinases.

This guide analyzes the physicochemical properties that drive this privilege, details the structure-activity relationships (SAR) of key therapeutic classes (sedatives and proton pump inhibitors), and provides a validated, step-by-step protocol for the multicomponent synthesis of these agents.

Structural Basis of Privilege

The imidazo[1,2-a]pyridine scaffold is defined by the fusion of a pyridine ring and an imidazole ring, sharing a bridgehead nitrogen (N4).

Electronic Distribution and Pharmacophore Mapping

The scaffold's utility stems from its defined vector positioning and electronic character:

  • Bridgehead Nitrogen (N4): This atom is non-basic due to its lone pair participation in the aromatic

    
    -system (10 
    
    
    -electrons). It serves as a hydrogen bond acceptor in specific binding pockets (e.g., the benzodiazepine site).
  • N1 Position: The unbridged nitrogen (N1) retains basicity (

    
     for the parent system), allowing for protonation at physiological pH or specific H-bond acceptor interactions.
    
  • C3 Position: Highly nucleophilic, making it the primary site for electrophilic aromatic substitution and multicomponent reactions (Groebke-Blackburn-Bienaymé).

Isostere Relationships

The scaffold acts as a bioisostere for:

  • Indoles/Azaindoles: Offering improved solubility and metabolic stability.

  • Purines (Adenine): Enabling ATP-competitive kinase inhibition.

  • Benzodiazepines: Providing a rigid core that mimics the lipophilic interactions of the diazepine ring without the liability of the seven-membered ring.

Therapeutic Architectures and Case Studies

GABA-A Receptor Modulators (The "Z-Drugs")

Case Study: Zolpidem Zolpidem utilizes the imidazo[1,2-a]pyridine core to bind allosterically to the GABA-A receptor. Unlike classical benzodiazepines, Zolpidem exhibits high selectivity for the



1
  • Mechanism: Zolpidem binds at the

    
     interface.[2] The imidazopyridine core positions the pendant phenyl and acetamide groups to engage hydrophobic pockets that dictate subunit selectivity.
    
  • SAR Insight: The methyl substituents at C6, C7, and C8 on the core and the phenyl ring are critical for "shape recognition," fitting tightly into the lipophilic cleft of the

    
     subunit.
    
Potassium-Competitive Acid Blockers (P-CABs)

Case Study: Soraprazan Soraprazan represents a departure from irreversible proton pump inhibitors (PPIs) like omeprazole.

  • Mechanism: It binds reversibly to the gastric H+/K+-ATPase pump.[3][4] Instead of requiring acid activation to form a covalent disulfide bond, Soraprazan competes directly with

    
     ions.
    
  • Structural Role: The imidazopyridine core acts as a lipophilic anchor, stabilizing the molecule within the luminal channel of the proton pump.

Visualization: Mechanism of Action Pathways

MOA_PathwaysZolpidemZolpidem(Imidazopyridine)GABA_RecGABA-A Receptor(alpha-1 subunit)Zolpidem->GABA_RecAllosteric Binding(Benzodiazepine Site)SoraprazanSoraprazan(Imidazopyridine)HK_ATPaseH+/K+ ATPase(Gastric Proton Pump)Soraprazan->HK_ATPaseReversible Binding(Luminal Surface)Cl_InfluxCl- InfluxHyperpolarizationGABA_Rec->Cl_InfluxChannel OpeningAcid_BlockBlock H+ Secretion(K+ Competition)HK_ATPase->Acid_BlockPrevents K+ BindingSedationSedation / HypnosisCl_Influx->SedationNeuronal InhibitionpH_ControlGastric pH ControlAcid_Block->pH_ControlTherapeutic Effect

Caption: Dual therapeutic pathways of imidazopyridine drugs: GABAergic modulation (Zolpidem) vs. Ion Transport Inhibition (Soraprazan).

Synthetic Methodologies

While traditional synthesis involves the condensation of 2-aminopyridines with

The Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a palladium-free, three-component coupling of:

  • 2-Aminopyridine (Amidine component)[5][6]

  • Aldehyde (Electrophile)

  • Isocyanide (Nucleophile)[5]

Advantages:

  • Atom Economy: High.

  • Diversity: Allows simultaneous variation of three vectors (C2, C3, and the pyridine ring substitution).

  • One-Pot: Reduces purification steps.

Visualization: GBB Reaction Workflow

GBB_SynthesisAminopyridine2-AminopyridineImineSchiff BaseIntermediateAminopyridine->ImineCondensationAldehydeAldehyde (R-CHO)Aldehyde->ImineCondensationIsocyanideIsocyanide (R-NC)NitriliumNitrilium IonIntermediateIsocyanide->Nitrilium[4+1] CycloadditionCatalystCatalyst(Sc(OTf)3 or HCl)Catalyst->Nitrilium[4+1] CycloadditionImine->Nitrilium[4+1] CycloadditionProduct3-Amino-imidazo[1,2-a]pyridineScaffoldNitrilium->ProductPrototropic ShiftAromatization

Caption: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction pathway for rapid scaffold assembly.

Detailed Experimental Protocol

Protocol: Scandium-Catalyzed GBB Synthesis of 3-Aminoimidazo[1,2-a]pyridines

This protocol is optimized for library generation, prioritizing yield and purity without chromatographic purification where possible.

Reagents and Equipment
  • Amine: 2-Aminopyridine (1.0 equiv)

  • Aldehyde: Benzaldehyde derivative (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide (1.1 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)

    
    ] (5 mol%)
    
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM):MeOH (1:1)

  • Vessel: Microwave vial or sealed pressure tube.

Step-by-Step Methodology
  • Imine Formation (Pre-activation):

    • Charge a 5 mL microwave vial with 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol).

    • Add MeOH (2 mL) and stir at room temperature for 15 minutes. Note: This ensures Schiff base formation before acid introduction, reducing side reactions.

  • Component Addition:

    • Add Sc(OTf)

      
       (0.05 mmol, 25 mg).
      
    • Add the isocyanide (1.1 mmol) via syringe. Caution: Isocyanides have potent odors; work in a well-ventilated fume hood.

  • Reaction:

    • Seal the vial.

    • Method A (Microwave): Heat to 100°C for 20 minutes.

    • Method B (Thermal): Heat oil bath to 60°C and stir for 12 hours.

    • Validation: Monitor by TLC (50% EtOAc/Hexane). The product is usually fluorescent under UV (254/365 nm).

  • Workup and Purification:

    • Concentrate the solvent under reduced pressure.

    • Precipitation (Preferred): Redissolve the residue in a minimum amount of diethyl ether. Add hexanes dropwise to precipitate the product. Filter and wash with cold hexanes.

    • Chromatography (If needed): Silica gel column, eluting with DCM:MeOH (95:5).

  • Characterization Data (Typical):

    • 1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the NH proton (broad singlet, ~5-6 ppm) and the specific pattern of the imidazopyridine aromatic protons (doublet at ~8.5 ppm for H-5).

Summary of Key Data

FeatureImidazo[1,2-a]pyridineImidazo[1,5-a]pyridine
Bridgehead N Position 4 (Non-basic)Position 4 (Non-basic)
Basic Center N1 (

)
N2 (

)
Key Drugs Zolpidem, Soraprazan, Alpidem(Less common in marketed drugs)
Primary Synthesis Condensation / GBB ReactionVilsmeier-Haack / Cyclization
Target Class GABA-A, Kinases, H+/K+ ATPasePDE Inhibitors, IDO1 Inhibitors

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. (2025). Link

  • Structural requirements for eszopiclone and zolpidem binding to the GABAA receptor. Nature Structural & Molecular Biology/PMC. (2008). Link

  • Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction. ACS Organic & Inorganic Au. (2025).[5] Link

  • Soraprazan: A Technical Guide to a Novel Therapeutic Approach. BenchChem. (2025).[7] Link

  • Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry. (2014). Link

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide focuses on a specific, and likely novel, derivative: 3-formyl-6-cyanoimidazo[1,2-a]pyridine . A comprehensive search of chemical databases, including PubChem and ChemSpider, did not yield a registered CAS number for this compound, suggesting its novelty and the opportunity for new intellectual property in this chemical space. This document provides a detailed, technically-grounded roadmap for its synthesis, empowering researchers in drug discovery and chemical biology to explore its potential. We will delve into a proposed synthetic pathway, supported by established methodologies for the functionalization of the imidazo[1,2-a]pyridine core, and provide the necessary experimental details for its successful laboratory preparation.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is a privileged scaffold in drug discovery, renowned for its broad spectrum of biological activities.[1] Its derivatives have been successfully developed into drugs for treating a range of conditions, from anxiety and insomnia to cancer.[3] The versatility of this scaffold lies in the ability to introduce a wide array of functional groups at various positions, allowing for the fine-tuning of its pharmacological properties. The introduction of a cyano group at the 6-position and a formyl group at the 3-position of the imidazo[1,2-a]pyridine core, as in our target molecule, is anticipated to open new avenues for derivatization and biological screening. The formyl group, in particular, is a versatile handle for a plethora of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, making it an ideal entry point for library synthesis.

Proposed Synthetic Pathway for 3-formyl-6-cyanoimidazo[1,2-a]pyridine

The synthesis of our target molecule can be envisioned through a multi-step sequence, commencing with a commercially available substituted aminopyridine. The proposed pathway is designed to be robust and adaptable, drawing upon well-established reactions in heterocyclic chemistry.

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Bromination cluster_2 Step 3: Formylation A 2-Amino-5-cyanopyridine B_intermediate 6-cyanoimidazo[1,2-a]pyridine A->B_intermediate α-Halo Ketone Base B 3-Bromo-6-cyanoimidazo[1,2-a]pyridine C 3-formyl-6-cyanoimidazo[1,2-a]pyridine B->C n-BuLi, DMF -78 °C to rt B_intermediate->B N-Bromosuccinimide (NBS)

Figure 1: Proposed synthetic pathway for 3-formyl-6-cyanoimidazo[1,2-a]pyridine.

Step 1: Synthesis of 6-cyanoimidazo[1,2-a]pyridine

The initial step involves the construction of the imidazo[1,2-a]pyridine core. This is typically achieved through the condensation of a 2-aminopyridine with an α-halo ketone.

  • Protocol:

    • To a solution of 2-amino-5-cyanopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add an α-halo ketone like chloroacetaldehyde or bromoacetaldehyde (1.1 eq).

    • The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).

    • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 6-cyanoimidazo[1,2-a]pyridine.

  • Causality of Choices: The use of an α-halo ketone is a classic and efficient method for the construction of the imidazo[1,2-a]pyridine ring system.[4] The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration.

Step 2: Regioselective Bromination at the C3 Position

With the core structure in hand, the next step is the introduction of a halogen at the C3 position, which will serve as a precursor to the formyl group.

  • Protocol:

    • Dissolve 6-cyanoimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent like chloroform or acetonitrile.

    • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature.

    • Stir the reaction mixture for a few hours, monitoring the progress by TLC.

    • Once the reaction is complete, the mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine.

    • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The crude product, 3-bromo-6-cyanoimidazo[1,2-a]pyridine, can be purified by recrystallization or column chromatography. A compound with this structure is commercially available, which could be an alternative starting point.[5]

  • Causality of Choices: The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus susceptible to electrophilic substitution. NBS is a mild and effective brominating agent for such systems.

Step 3: Introduction of the Formyl Group via Lithium-Halogen Exchange

The final step is the conversion of the bromo-substituent at the C3 position to a formyl group. This can be achieved through a lithium-halogen exchange followed by quenching with a formylating agent.

  • Protocol:

    • Under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromo-6-cyanoimidazo[1,2-a]pyridine (1.0 eq) in anhydrous THF and cool the solution to -78 °C.

    • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) to the reaction mixture.

    • Stir the mixture at -78 °C for 1 hour to allow for complete lithium-halogen exchange.

    • Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) to the reaction mixture and allow it to slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent like ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The final product, 3-formyl-6-cyanoimidazo[1,2-a]pyridine, is purified by column chromatography.

  • Causality of Choices: The lithium-halogen exchange is a powerful method for the formation of organolithium species, which are highly nucleophilic. DMF serves as an effective one-carbon electrophile for the introduction of the formyl group.

Physicochemical Properties of Key Intermediates

As 3-formyl-6-cyanoimidazo[1,2-a]pyridine is a novel compound, its exact physicochemical properties are yet to be determined. However, we can provide data for key precursors and related analogs to guide experimental work.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
2-Amino-5-cyanopyridine4214-74-8C₆H₅N₃119.12White to off-white crystalline powder
6-cyanoimidazo[1,2-a]pyridineN/AC₈H₅N₃143.15Expected to be a solid
3-Bromo-6-cyanoimidazo[1,2-a]pyridine1000018-72-9C₈H₄BrN₃222.04White to pale cream crystals or powder[5]
Imidazo[1,2-a]pyridine-3-carbaldehyde6188-43-8C₈H₆N₂O146.15Solid

Conclusion and Future Directions

This technical guide outlines a rational and experimentally feasible synthetic route to the novel compound 3-formyl-6-cyanoimidazo[1,2-a]pyridine. The proposed pathway leverages well-established synthetic methodologies, providing a high probability of success for researchers in the field. The successful synthesis and characterization of this molecule will provide a valuable new building block for the development of libraries of imidazo[1,2-a]pyridine derivatives. Subsequent biological screening of these compounds could lead to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action.

References

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). PMC.
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
  • Imidazopyridines. (n.d.). Fisher Scientific.
  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (2007). PubMed.
  • 3-Bromo-6-cyanoimidazo[1,2-a]pyridine, 95%. (n.d.). Thermo Fisher Scientific.
  • Methyl 6-formylpyridine-3-carboxyl
  • Annulation of α-bromocinnamaldehydes to access 3-formyl-imidazo[1,2-α]pyridines and pyrimidines under transition metal-free conditions. (2021). Organic & Biomolecular Chemistry (RSC Publishing).
  • 6-Formylpyridine-3-carbonitrile. (n.d.). PubChem.
  • An efficient synthesis of new imidazo[1,2- a] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. (2018).
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
  • Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C-H bonds with DMSO using molecular oxygen. (2015). PubMed.
  • 3-Pyridinecarboxaldehyde. (n.d.). NIST WebBook.
  • 3-Bromo-6-chloroimidazo[1,2-a]pyridine AldrichCPR. (n.d.). Sigma-Aldrich.
  • CAS SciFinder - Chemical Compound D
  • Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen. (2015).
  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (2017). PMC.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2022). MDPI.
  • Formamide pyridine. (n.d.). PubChem.
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). PMC.
  • Imidazo[1,2-a]pyridine-6-carboxamide. (n.d.). PubChem.
  • 6-Bromo-2-(furan-2-yl)-8-methylimidazo[1,2-a]pyridine. (n.d.). BLDpharm.
  • 6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine. (n.d.). CAS Common Chemistry.
  • C‐3 formylation of imidazo[1,2‐a]pyridines. (2023).
  • data reports N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydro- pyridine-3-carboxamide. (2023).
  • 3-Pyridinemethanol. (n.d.). PubChem.
  • [3,3-Bipyridine]-6,6-dicarboxaldehyde. (n.d.). Ossila.
  • 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine. (n.d.). PubChem.
  • ChemSpider Main Menu. (n.d.). A "Little" Mass Spec and Sailing.

Sources

Novel Heteroaromatic Aldehydes for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Renaissance of the Carbonyl Warhead

For decades, the aldehyde group in medicinal chemistry was viewed with suspicion—often flagged as a "toxicophore" due to its high electrophilicity and metabolic instability (rapid oxidation to carboxylic acids). However, the approval of Voxelotor (Oxbryta) in 2019 marked a paradigm shift. It demonstrated that a heteroaromatic aldehyde could serve as a safe, orally bioavailable, reversible covalent inhibitor .

This guide moves beyond the basics of aldehyde synthesis. It provides a technical roadmap for designing, synthesizing, and tuning novel heteroaromatic aldehydes—specifically focusing on emerging scaffolds like imidazo[1,2-a]pyridines —to harness their potential as Targeted Covalent Inhibitors (TCIs).

Section 1: Structural Diversity & Chemical Space

Why Heteroaromatic?

Unlike aliphatic aldehydes (which readily enolize and polymerize) or simple benzaldehydes (often limited by lipophilicity), heteroaromatic aldehydes offer unique advantages:

  • Tunable Electrophilicity: The electron-deficient nature of rings like pyridine or pyrimidine enhances the electrophilicity of the carbonyl carbon, facilitating Schiff base formation with nucleophilic lysine residues.

  • Solubility: The presence of nitrogen atoms lowers LogP, improving aqueous solubility—a critical parameter for high-concentration dosing.

  • Metabolic Shunting: Heteroatoms can alter the binding pose in Aldehyde Oxidase (AO) or Aldehyde Dehydrogenase (ALDH), potentially reducing rapid metabolic clearance.

Emerging Scaffolds of Interest
Scaffold ClassKey FeaturesTarget Applications
Imidazo[1,2-a]pyridine "Privileged scaffold," high drug-likeness, tunable C3 position.Kinase inhibitors, Anti-infectives
Thienopyrimidine Bioisostere of quinazoline, distinct electronic profile.EGFR inhibitors, covalent modifiers
Azaindole Hydrogen bond donor/acceptor capability, mimics purines.Kinase hinge binders

Section 2: Advanced Synthetic Methodologies

We present two distinct protocols for accessing the Imidazo[1,2-a]pyridine-3-carbaldehyde scaffold: the robust classical approach and a modern green chemistry alternative.

Protocol A: The Classical Vilsmeier-Haack Formylation

Best for: Large-scale synthesis, robust reliability.

Mechanism: Electrophilic aromatic substitution using a chloroiminium ion generated in situ.

Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool DMF (3.0 equiv) to 0°C. Dropwise add POCl₃ (1.2 equiv) over 15 minutes. Critical: Maintain temperature <5°C to prevent thermal decomposition of the Vilsmeier reagent. Stir for 30 mins until a white/yellow semi-solid forms.

  • Substrate Addition: Dissolve the substituted imidazo[1,2-a]pyridine (1.0 equiv) in minimal DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT), then heat to 60–80°C for 4–6 hours. Monitor by TLC/LCMS for the disappearance of the starting material.

  • Hydrolysis: Cool the mixture to RT. Pour slowly into crushed ice/water buffered with sodium acetate (to pH ~5–6). Note: Strongly basic hydrolysis (NaOH) can degrade electron-deficient aldehydes; acetate buffering is gentler.

  • Isolation: The aldehyde typically precipitates as a solid. Filter, wash with cold water, and recrystallize from Ethanol/Acetonitrile.

Protocol B: Photoredox Minisci C-H Formylation (2024 Update)

Best for: Late-stage functionalization, mild conditions.

Concept: Uses a radical pathway to install a formyl equivalent directly onto the heteroarene C-H bond, avoiding harsh acidic conditions.

Workflow:

  • Catalyst: Use an Ir or Ru photocatalyst (e.g., [Ir(dtbbpy)(ppy)2]PF6) at 1-2 mol%.

  • Reagent: Use 1,3-dioxoisoindolin-2-yl 2,2-diethoxyacetate or a similar glyoxylic acid derivative as the radical precursor.

  • Conditions: Irradiate with Blue LEDs (450 nm) in DMSO/Acetone at RT for 12-24h.

  • Deprotection: The initial product is often a diethyl acetal. Treat with dilute HCl/THF to unveil the free aldehyde.

Visualization: Synthesis Decision Matrix

SynthesisWorkflow Start Target: Heteroaromatic Aldehyde CheckScale Scale & Sensitivity Check Start->CheckScale Robust Substrate Stable to Acid/Heat? CheckScale->Robust Gram Scale PathB Method B: Photoredox C-H Formylation (Ir-cat + Blue LED) CheckScale->PathB mg Scale / Late Stage PathA Method A: Vilsmeier-Haack (POCl3 + DMF) Robust->PathA Yes Robust->PathB No (Sensitive Groups) StepA1 1. Generate Chloroiminium (0°C) 2. Heat to 60-80°C PathA->StepA1 StepB1 1. Radical Precursor + Catalyst 2. Blue LED Irradiation PathB->StepB1 StepA2 Hydrolysis (NaOAc buffer) StepA1->StepA2 Final Isolated Aldehyde Product StepA2->Final StepB2 Acetal Deprotection (HCl) StepB1->StepB2 StepB2->Final

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate stability and scale.

Section 3: Reactivity & Pharmacodynamics (The "Warhead" Logic)

The Reversible Covalent Mechanism

Heteroaromatic aldehydes function as Targeted Covalent Inhibitors (TCIs) by forming a Schiff base (imine) with a specific lysine residue on the target protein.



Unlike acrylamides (Michael acceptors) which form permanent covalent bonds with cysteine, the aldehyde-lysine bond is reversible . This reversibility is a safety feature: it prevents the permanent haptenization of off-target proteins, reducing the risk of idiosyncratic immune-mediated toxicity.

Tuning Residence Time

The efficacy of a reversible covalent drug depends on its residence time (


).[1]
  • Electronic Tuning: Electron-withdrawing groups (EWGs) on the heteroaromatic ring increase the electrophilicity of the aldehyde, shifting the equilibrium toward the Schiff base (increasing

    
     and potentially 
    
    
    
    ).
  • Steric Tuning: Bulky substituents ortho to the aldehyde group can sterically shield the carbon. This slows down both formation and hydrolysis. While it reduces

    
    , it can significantly increase residence time by protecting the formed imine from hydrolysis.
    
Visualization: Voxelotor Mechanism of Action

VoxelotorMechanism Drug Voxelotor (Heteroaromatic Aldehyde) Complex Schiff Base Adduct (Reversible Covalent Bond) Drug->Complex + Lys/Val-NH2 (-H2O) Target Hemoglobin (HbS) Alpha Chain Valine-1 Target->Complex Complex->Drug + H2O (Hydrolysis) Effect Stabilized R-State (High O2 Affinity) Complex->Effect Allosteric Modulation Outcome Inhibition of Polymerization (Anti-Sickling) Effect->Outcome

Figure 2: Mechanism of Voxelotor. The reversible Schiff base formation stabilizes the oxygenated hemoglobin state.

Section 4: Safety & Toxicology (The "Aldehyde Risk")

Hard vs. Soft Electrophiles

A common misconception is that all reactive metabolites are equally toxic.

  • Hard Electrophiles (Aldehydes): Preferentially react with "hard" nucleophiles like Nitrogen (Lysine, N-terminal amines). This reaction is often reversible.

  • Soft Electrophiles (Michael Acceptors, alpha,beta-unsaturated): React with "soft" nucleophiles like Sulfur (Cysteine, Glutathione). These often form irreversible adducts, leading to glutathione depletion and oxidative stress.

Safety Strategy: Design your aldehyde to be a "Hard" electrophile. Avoid conjugation with double bonds (cinnamaldehyde-like structures) unless specifically targeting a cysteine, as these become "Soft" Michael acceptors with higher toxicity risks.

Developability Decision Tree

Developability Start Candidate: Heteroaromatic Aldehyde Step1 Is it an alpha,beta-unsaturated aldehyde? Start->Step1 Toxic High Toxicity Risk (Michael Acceptor) Step1->Toxic Yes Step2 Check Metabolic Stability (AO / ALDH assay) Step1->Step2 No (Aromatic only) Unstable Rapid Clearance (Acid metabolite) Step2->Unstable High Turnover Step3 Is Residence Time Sufficient? Step2->Step3 Stable Modify2 Strategy: Block Oxidation Site (Deuteration / F-substitution) Unstable->Modify2 Potent Proceed to PK/PD Step3->Potent Yes Modify1 Strategy: Add Steric Bulk (Ortho-substitution) Step3->Modify1 No (Too transient) Modify1->Step3 Modify2->Step2

Figure 3: Decision tree for assessing the developability of aldehyde drug candidates, balancing reactivity and stability.

References

  • Voxelotor Mechanism: Vichinsky, E. et al. "A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease." New England Journal of Medicine, 2019.

  • Reversible Covalent Inhibitors: Bandyopadhyay, A. & Gao, J. "Targeting proteins with reversible covalent inhibitors." Current Opinion in Chemical Biology, 2016.

  • Aldehyde Toxicity Mechanisms: O'Brien, P. J. et al. "Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health." Critical Reviews in Toxicology, 2005.

  • Imidazo[1,2-a]pyridine Synthesis: Bagdi, A. K. et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update."[2] Chemical Communications, 2015.[2]

  • Photoredox Formylation: Dong, J. et al. "Photoredox-Catalyzed Redox-Neutral Minisci C-H Formylation of N-Heteroarenes."[3] Advanced Synthesis & Catalysis, 2020.[3]

Sources

Methodological & Application

Application Note: Oxidative C3-Formylation of Imidazo[1,2-a]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Oxidative C3-formylation of imidazo[1,2-a]pyridine-6-carbonitrile Content Type: Detailed Application Note & Protocol Guide

Executive Summary

This guide details the protocols for the regiospecific C3-formylation of imidazo[1,2-a]pyridine-6-carbonitrile . While classical methods like the Vilsmeier-Haack reaction are effective, they require moisture-sensitive reagents (


) and generate stoichiometric waste. This note focuses on oxidative C-H functionalization  strategies using dimethyl sulfoxide (DMSO) as a dual solvent and C1 synthon. These methods are preferred in modern drug discovery for their operational simplicity, use of green oxidants (molecular oxygen or persulfates), and avoidance of halogenated byproducts.

Target Substrate:

  • Core: Imidazo[1,2-a]pyridine[1][2][3][4][5][6][7][8][9][10][11][12]

  • Substituent: 6-Cyano (-CN). Note: The electron-withdrawing nature of the nitrile group deactivates the C3 position toward electrophilic attack, necessitating robust oxidative conditions compared to electron-rich analogs.

Strategic Rationale & Mechanism

Why Oxidative Formylation?

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry (e.g., Zolpidem, Alpidem).[1] The C3 position is the most nucleophilic site.

  • Traditional (Vilsmeier-Haack): Uses

    
    /DMF. Harsh, generates acidic waste, difficult to automate.
    
  • Oxidative (DMSO-based): Uses DMSO as the carbon source.[3][6][13] The methyl group of DMSO is activated (oxidatively) to a formyl equivalent. This approach is "atom-economical" regarding the solvent and amenable to aerobic conditions.

Mechanism of Action (Radical/Pummerer Hybrid)

The reaction generally proceeds via the activation of DMSO to generate an electrophilic thionium species or a methyl radical, depending on the specific oxidant (Copper vs. Iodine).

  • Activation: DMSO is oxidized to an active species (e.g., via coordination with Cu or iodination).

  • Addition: The activated C1 species attacks the C3 position of the imidazo[1,2-a]pyridine.

  • Elimination/Hydrolysis: Loss of methanethiol (

    
    ) or dimethyl sulfide (
    
    
    
    ) and subsequent hydrolysis yields the aldehyde.

Oxidative_Formylation_Mechanism Start Imidazo[1,2-a]pyridine-6-CN Intermediate_C3 C3-Functionalized Intermediate Start->Intermediate_C3 C3 Attack DMSO DMSO (Solvent & C1 Source) Active_Species Activated DMSO Species (Radical or Thionium) DMSO->Active_Species Oxidation Oxidant Oxidant (Cu/O2 or I2) Oxidant->Active_Species Active_Species->Intermediate_C3 Elimination Pummerer/Oxidative Elimination (-SMe) Intermediate_C3->Elimination Rearrangement Product 3-Formyl-imidazo[1,2-a]pyridine-6-CN Elimination->Product Hydrolysis

Figure 1: Generalized mechanistic pathway for DMSO-mediated oxidative C3-formylation.[1]

Experimental Protocols

Protocol A: Copper-Catalyzed Aerobic Formylation (Preferred)

Best for: Scalability, cost-efficiency, and tolerance of the 6-CN group. Reference Grounding: Based on the methodology established by Cao et al. (2015) and Xiang et al. (2016) .[3]

Reagents:

  • Substrate: Imidazo[1,2-a]pyridine-6-carbonitrile (1.0 equiv)

  • Catalyst:

    
     (10-20 mol%) or 
    
    
    
    (for iron-catalyzed variant)
  • Additives:

    
     (0.5 equiv) - Optional, buffers acidity.
    
  • Solvent/Reagent: DMSO (anhydrous, 0.2 M concentration relative to substrate)

  • Oxidant: Molecular Oxygen (

    
     balloon) or Air.
    

Step-by-Step Workflow:

  • Setup: To a dried 25 mL Schlenk tube equipped with a magnetic stir bar, add Imidazo[1,2-a]pyridine-6-carbonitrile (143 mg, 1.0 mmol),

    
     (36 mg, 0.2 mmol), and 
    
    
    
    (53 mg, 0.5 mmol).
  • Solvation: Add anhydrous DMSO (5.0 mL).

  • Atmosphere: Evacuate the tube and refill with

    
     (repeat 3 times). Attach an 
    
    
    
    balloon (or leave open to air with a drying tube if using high-efficiency stirring).
  • Reaction: Heat the mixture to 110–120 °C in an oil bath. Stir vigorously for 12–16 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The aldehyde product is usually more polar than the starting material but less polar than N-oxide byproducts.

  • Quench: Cool to room temperature. Dilute with water (15 mL) and Ethyl Acetate (15 mL).

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine (2 x 10 mL) to remove residual DMSO.

  • Purification: Dry over

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography (Gradient: 20% -> 50% EtOAc in Hexanes).
    
Protocol B: Metal-Free Iodine/DMSO Formylation

Best for: Avoiding transition metal contamination (pharma compliance). Reference Grounding: Based on Wu et al. (2012) and generic Kornblum oxidation protocols.

Reagents:

  • Substrate: Imidazo[1,2-a]pyridine-6-carbonitrile (1.0 equiv)

  • Promoter: Molecular Iodine (

    
    ) (0.5 - 1.0 equiv)
    
  • Solvent: DMSO (excess)

  • Temp: 100 °C

Step-by-Step Workflow:

  • Setup: Charge a reaction vial with the substrate (1.0 mmol) and Iodine (127 mg, 0.5 mmol).

  • Reaction: Add DMSO (3 mL) and seal the tube. Heat to 100 °C for 8-12 hours.

  • Quench: Cool to RT. Add saturated aqueous

    
     (sodium thiosulfate) to quench the iodine (solution turns from dark brown to yellow/clear).
    
  • Isolation: Extract with

    
     or EtOAc. Wash extensively with water to remove DMSO.
    
  • Purification: Crystallization from EtOH is often possible; otherwise, use column chromatography.

Data Analysis & Validation

Expected Analytical Data

The success of the reaction is most easily confirmed by 1H NMR .

FeatureChemical Shift (

ppm)
MultiplicityInterpretation
Aldehyde (-CHO) 9.80 – 10.10 Singlet (s)Diagnostic peak. Absence indicates failure.
C2-H 8.30 – 8.60Singlet (s)Downfield shift due to adjacent CHO group.
C5-H 9.50 – 9.70Singlet/DoubletHighly deshielded by the C6-CN and C3-CHO.
Nitrile (-CN) ~115 - 118 ppm(13C NMR)Characteristic carbon signal.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion 6-CN deactivationIncrease Temp to 130°C; Switch to Protocol A (Cu catalyst is more aggressive).
N-Oxide Formation Over-oxidationReduce

pressure (use air instead of pure

); Reduce reaction time.
DMSO Removal High boiling pointUse extensive brine washes or lyophilization if product is water-insoluble.
No Reaction Wet DMSOEnsure DMSO is anhydrous; water inhibits the initial activation steps.

Workflow Visualization

The following diagram illustrates the decision tree for selecting the appropriate protocol and the subsequent purification logic.

Protocol_Workflow Start Start: Imidazo[1,2-a]pyridine-6-CN Decision Constraint Check: Metal Tolerance? Start->Decision Route_A Route A: Cu(OAc)2 / O2 / DMSO (High Yield, Robust) Decision->Route_A Metals OK Route_B Route B: I2 / DMSO (Metal-Free, Pharma Safe) Decision->Route_B Strict Metal Limits Monitor Monitor: TLC/LCMS Target: [M+H]+ = 172.05 Route_A->Monitor Route_B->Monitor Quench Quench: A: H2O/Brine B: Na2S2O3 (remove I2) Monitor->Quench Conversion > 90% Purify Purification: Flash Column (EtOAc/Hex) Quench->Purify Final Final Product: 3-Formyl-imidazo[1,2-a]pyridine-6-CN Purify->Final

Figure 2: Operational workflow for selecting and executing the formylation protocol.

References

  • Cao, H., et al. (2015). "Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C-H bonds with DMSO using molecular oxygen." Chemical Communications, 51(10), 1823-1825.[7]

  • Xiang, S., et al. (2016).[3] "Aerobic iron(III)-catalyzed direct formylation of imidazo[1,2-a]pyridine using DMSO as carbon source." Tetrahedron Letters, 57(30), 3325-3328.

  • Wu, Y., et al. (2012). "Iodine-Mediated C-3 Functionalization of Imidazo[1,2-a]pyridines." The Journal of Organic Chemistry. (General reference for I2/DMSO reactivity).

  • Jadhav, S. D., & Singh, A. (2017).[14] "Oxidative Annulations Involving DMSO and Formamide: K2S2O8 Mediated Syntheses." Organic Letters. (Reference for Persulfate/DMSO mechanisms).

Sources

Application Notes and Protocols for the Copper-Catalyzed Synthesis of 3-Formylimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-formylimidazo[1,2-a]pyridines, a critical scaffold in medicinal chemistry, via copper-catalyzed C-H formylation. We delve into the mechanistic underpinnings of this transformation, offering detailed, field-tested protocols for researchers, scientists, and drug development professionals. The protocols emphasize safety, reproducibility, and scalability, with a focus on practical insights to overcome common experimental challenges. This guide is designed to be a self-validating system, grounded in authoritative literature to ensure scientific integrity.

Introduction: The Significance of 3-Formylimidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in pharmaceuticals and bioactive molecules.[1][2][3][4] This scaffold is a key structural component in drugs such as Zolpidem and Alpidem, which are used for their anxiolytic properties.[5] The 3-formyl group serves as a versatile synthetic handle, enabling further structural diversification to explore structure-activity relationships in drug discovery programs.

Traditional methods for the synthesis of 3-formylimidazo[1,2-a]pyridines often involve multi-step sequences or harsh reagents like in the Vilsmeier-Haack formylation.[5] The advent of transition-metal catalysis, particularly with economical and abundant copper catalysts, has revolutionized this field.[6][7][8] Copper-catalyzed direct C-H formylation of the imidazo[1,2-a]pyridine core at the C3 position offers a more atom-economical and environmentally benign approach.[9][10] These methods often utilize readily available and inexpensive formylating agents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), under aerobic conditions.[9][10][11]

This application note will focus on a robust and reproducible copper-catalyzed protocol for the C3-formylation of imidazo[1,2-a]pyridines, providing a detailed experimental procedure, mechanistic insights, and troubleshooting guidance.

Reaction Mechanism: The Role of the Copper Catalyst

The copper-catalyzed C3-formylation of imidazo[1,2-a]pyridines is generally believed to proceed through a radical pathway under aerobic conditions. While the precise mechanism can vary depending on the specific formylating agent and reaction conditions, a plausible catalytic cycle is illustrated below.

The reaction is typically initiated by the oxidation of a Cu(I) species to a more reactive Cu(II) species by molecular oxygen.[12] The Cu(II) catalyst then facilitates the generation of a formyl radical precursor from the formylating agent (e.g., DMSO or DMF). This radical species then undergoes an electrophilic attack at the electron-rich C3 position of the imidazo[1,2-a]pyridine ring. Subsequent oxidation and proton loss lead to the desired 3-formylated product and regeneration of the active copper catalyst.

Copper-Catalyzed C3-Formylation cluster_cycle Catalytic Cycle cluster_reactants Starting Materials CuI Cu(I) CuII Cu(II) CuI->CuII O₂ (Oxidant) Formyl_Radical Formyl Radical Precursor (e.g., from DMSO) CuII->Formyl_Radical DMSO (Formyl Source) IP_Complex Imidazo[1,2-a]pyridine Substrate Complex Formyl_Radical->IP_Complex Electrophilic Attack at C3 Radical_Adduct Radical Adduct IP_Complex->Radical_Adduct Radical_Adduct->CuI Regeneration Product 3-Formylimidazo[1,2-a]pyridine Radical_Adduct->Product Oxidation & -H⁺ Imidazo_Pyridine Imidazo[1,2-a]pyridine Imidazo_Pyridine->IP_Complex DMSO_Source DMSO DMSO_Source->Formyl_Radical O2_Source O₂ (Air) O2_Source->CuI

Caption: Proposed catalytic cycle for the copper-catalyzed C3-formylation of imidazo[1,2-a]pyridines.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the copper-catalyzed synthesis of 3-formylimidazo[1,2-a]pyridines.

Materials and Equipment

Reagents:

  • Imidazo[1,2-a]pyridine (or substituted derivatives)

  • Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)[13][14]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (230-400 mesh)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Schlenk line or balloon filled with oxygen or air

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Step-by-Step Synthesis Protocol

Reaction Setup:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv).

  • Add the copper catalyst, such as CuBr (0.1 mmol, 10 mol%).[13]

  • Add anhydrous DMSO (5 mL).

  • Attach a reflux condenser to the flask.

  • If using an oxygen balloon, flush the flask with oxygen. Alternatively, the reaction can often be performed open to the air.[9][10]

Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[13]

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material and product spots can be visualized under a UV lamp.

  • Continue heating until the starting material is consumed (typically 4-12 hours).

Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-formylimidazo[1,2-a]pyridine.

Data Presentation and Optimization

The yield of the 3-formylimidazo[1,2-a]pyridine can be influenced by several factors, including the choice of copper catalyst, solvent, temperature, and oxidant. The following table summarizes typical results and optimization parameters based on literature reports.

EntryCopper Catalyst (mol%)SolventTemperature (°C)OxidantTypical Yield (%)Reference
1CuBr (10)DMSO100O₂ (balloon)85[9],[10]
2CuI (10)DMF120Air78[11]
3Cu(OAc)₂ (10)DMSO110Air72[6]
4CuBr (5)DMSO100O₂ (balloon)75[13]
5CuBr (10)NMP100Air81[14]

Note: Yields are highly substrate-dependent. NMP = N-Methyl-2-pyrrolidone.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation - Inactive catalyst- Insufficient temperature- Poor quality reagents- Use fresh, high-purity copper catalyst.- Ensure the reaction temperature is maintained at the optimal level.- Use anhydrous solvents and fresh reagents.
Formation of multiple byproducts - Over-oxidation- Side reactions of the starting material or product- Carefully monitor the reaction progress by TLC and stop the reaction once the starting material is consumed.- Lower the reaction temperature.- Consider using a milder oxidant or a closed system with a controlled amount of oxygen.
Difficulty in purifying the product - Co-elution of impurities with the product- Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative or additional purification step.
Inconsistent yields - Variations in reaction setup (e.g., atmosphere)- Inconsistent stirring- Ensure a consistent atmosphere for each reaction (e.g., always use an oxygen balloon or always run open to air).- Use a magnetic stir bar that provides efficient mixing.

Conclusion

The copper-catalyzed C3-formylation of imidazo[1,2-a]pyridines represents a powerful and efficient method for accessing this important class of compounds. The protocols and insights provided in this application note are intended to enable researchers to successfully implement this methodology in their own laboratories. By understanding the underlying mechanism and paying careful attention to experimental details, high yields of the desired products can be reliably obtained.

References

  • Title: Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen.[9][10] Source: Chemical Communications URL: [Link]

  • Title: Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. Source: Organic Letters URL: [Link]

  • Title: Copper‐Catalyzed C C Bond Formation via C H Functionalization of N‐Heterocycles. Source: Chemistry – An Asian Journal URL: [Link]

  • Title: Copper-Catalyzed Arylation of Heterocycle C-H Bonds.[7] Source: Journal of the American Chemical Society URL: [Link]

  • Title: Methods for the preparation of 3-formyl-2-phenyl-imidazo[1,2- a ]pyridines 3. Source: RSC Advances URL: [Link]

  • Title: Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant.[13] Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst.[1] Source: Letters in Applied NanoBioScience URL: [Link]

  • Title: Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide.[11] Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Conversion of Pyridine to Imidazo[1,2-a]pyridines by Copper-Catalyzed Aerobic Dehydrogenative Cyclization with Oxime Esters. Source: Organic Letters URL: [Link]

  • Title: Copper-Catalyzed Aerobic Oxidative Cyclization of Ketoxime Acetates with Pyridines for the Synthesis of Imidazo[1,2-a]pyridines.[14] Source: Synthesis URL: [Link]

  • Title: Mechanistic insights into copper-catalyzed aerobic oxidative coupling of N–N bonds.[12] Source: Chemical Science URL: [Link]

  • Title: Strategies for Synthesis of Imidazo[1,2-a]pyridine Derivatives: Carbene Transformations or C-H Functionalizations.[3] Source: The Chemical Record URL: [Link]

  • Title: Synthesis of imidazo[1,2-a]pyridines: a decade update.[4] Source: Chemical Communications URL: [Link]

  • Title: Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. Source: RSC Advances URL: [Link]

  • Title: Copper-catalyzed three-component reaction of imidazo[1, 2-a]pyridine with elemental sulfur and arylboronic acid to produce sulfenylimidazo[1, 2-a]pyridines.[2] Source: Monatshefte für Chemie - Chemical Monthly URL: [Link]

  • Title: Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles.[8] Source: RSC Advances URL: [Link]

Sources

Application Note: Multicomponent Transformations of 3-Formylimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: One-pot multicomponent reactions using 3-formylimidazo[1,2-a]pyridines Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (Ambien) and Alpidem. The introduction of a formyl group at the C-3 position transforms this stable pharmacophore into a highly reactive electrophilic hub, enabling rapid access to complex molecular architectures via Multicomponent Reactions (MCRs) .

This guide details three high-value MCR protocols where 3-formylimidazo[1,2-a]pyridine serves as the critical electrophilic component. These protocols are designed for drug discovery workflows prioritizing atom economy, structural diversity, and operational simplicity.

Chemical Reactivity Profile

The C-3 formyl group of imidazo[1,2-a]pyridine possesses unique reactivity due to the electron-rich nature of the fused ring system. Unlike simple benzaldehydes, the nitrogen bridgehead pushes electron density into the ring, yet the carbonyl carbon remains sufficiently electrophilic to participate in Knoevenagel, Michael, and Groebke-Blackburn-Bienaymé (GBB) pathways.

Reactivity Visualization

The following diagram illustrates the electrophilic activation and subsequent cascade pathways available to this substrate.

ReactivityProfile Substrate 3-Formylimidazo[1,2-a]pyridine Path1 Knoevenagel Condensation (Active Methylenes) Substrate->Path1 + 4-Hydroxycoumarin Path2 Acid-Catalyzed Condensation (Indoles/Pyrroles) Substrate->Path2 + Indole (x2) Path3 Imine Formation -> [4+1] Cycloaddition (GBB Reaction) Substrate->Path3 + Amine + Isocyanide Product1 Chromeno-fused Systems (Fluorescent Probes) Path1->Product1 Michael/Cyclization Product2 Bis(indolyl)methanes (Anticancer Scaffolds) Path2->Product2 Electrophilic Sub. Product3 Bis-Heterocyclic Peptidomimetics (Kinase Inhibitors) Path3->Product3 Insertion

Caption: Divergent synthesis pathways utilizing the C-3 formyl electrophilic center.

Protocol A: Synthesis of Chromeno-Fused Imidazo[1,2-a]pyridines

Target Class: Fluorescent scaffolds, Anticoagulants. Reaction Type: Knoevenagel-Michael-Cyclization Cascade.

This protocol describes the synthesis of chromeno[4,3-b]pyridine derivatives by reacting 3-formylimidazo[1,2-a]pyridine with 4-hydroxycoumarin and an active methylene compound (e.g., malononitrile).

Mechanism[1][2]
  • Knoevenagel Condensation: The aldehyde reacts with malononitrile to form an arylidene malononitrile intermediate.

  • Michael Addition: The enolic oxygen of 4-hydroxycoumarin attacks the electron-deficient alkene.

  • Cyclization: Intramolecular attack on the nitrile group closes the pyran ring.

Materials
  • Aldehyde: 3-Formylimidazo[1,2-a]pyridine (1.0 mmol)

  • Nucleophile 1: 4-Hydroxycoumarin (1.0 mmol)

  • Nucleophile 2: Malononitrile (1.0 mmol)

  • Catalyst: DABCO (1,4-diazabicyclo[2.2.2]octane) (10 mol%) or Piperidine (catalytic drops).

  • Solvent: Ethanol/Water (1:1 v/v) or Ethanol (absolute).

Step-by-Step Procedure
  • Charge: In a 25 mL round-bottom flask, dissolve 3-formylimidazo[1,2-a]pyridine (146 mg, 1.0 mmol) and malononitrile (66 mg, 1.0 mmol) in 5 mL of Ethanol.

  • Activate: Add DABCO (11 mg, 0.1 mmol) and stir at room temperature for 5 minutes until the solution turns yellow/orange (formation of Knoevenagel adduct).

  • Add Coumarin: Add 4-hydroxycoumarin (162 mg, 1.0 mmol).

  • Reflux: Heat the reaction mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (Eluent: Ethyl Acetate/Hexane 4:6).

  • Work-up: Cool the mixture to room temperature. The product usually precipitates as a solid.

  • Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL) followed by water (2 x 5 mL). Recrystallize from hot ethanol or DMF/Ethanol mixtures if necessary.

Expected Yield: 85–92% Appearance: Yellow to orange crystalline solid.

Protocol B: Bis-Heterocycle Synthesis via Groebke-Blackburn-Bienaymé (GBB)

Target Class: Peptidomimetics, Protease Inhibitors. Reaction Type: Isocyanide-based Multicomponent Reaction (IMCR).[1]

While the GBB reaction is typically used to make the imidazo[1,2-a]pyridine ring, this advanced protocol uses the pre-formed 3-formyl derivative as the aldehyde component . This couples the imidazo[1,2-a]pyridine scaffold to a second heterocycle (via the amine) and an amide motif (via the isocyanide), creating a "bis-heterocyclic" architecture.

Experimental Workflow

GBB_Workflow Step1 Reagent Prep: Dissolve 3-Formyl-IP + 2-Aminopyridine in MeOH/DCM (3:1) Step2 Imine Formation: Add Catalyst (Sc(OTf)3 or AcOH) Stir 30 min @ RT Step1->Step2 Step3 Addition: Add Isocyanide (e.g., t-Butyl Isocyanide) Step2->Step3 Step4 Reaction: Stir 12h @ RT or MW 100°C (15 min) Step3->Step4 Step5 Purification: Flash Chromatography (DCM/MeOH) Step4->Step5

Caption: Workflow for the GBB coupling of 3-formylimidazo[1,2-a]pyridine.

Materials
  • Aldehyde: 3-Formylimidazo[1,2-a]pyridine (1.0 mmol)

  • Amine: 2-Aminopyridine (or 2-aminothiazole) (1.0 mmol)

  • Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 mmol)

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) OR Acetic Acid (10 mol%).

  • Solvent: Methanol (MeOH) or DCM/MeOH (3:1).[2]

Step-by-Step Procedure
  • Imine Formation: In a microwave vial or sealed tube, combine the aldehyde and amine in 3 mL of solvent. Add the catalyst. Stir for 20–30 minutes to ensure pre-formation of the imine (Schiff base). Note: This step reduces side reactions.

  • Isocyanide Addition: Add the isocyanide via syringe.

  • Reaction:

    • Method A (Conventional): Stir at room temperature for 12–24 hours.

    • Method B (Microwave - Recommended): Seal the vial and irradiate at 100°C for 15–20 minutes.

  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: The residue is often an oil. Purify via flash column chromatography using a gradient of DCM/MeOH (100:0 to 95:5).

Critical Note: The C-3 formyl group is sterically crowded. Using a strong Lewis acid like Sc(OTf)₃ or Yb(OTf)₃ significantly improves yields compared to standard Brønsted acids.

Protocol C: Synthesis of Bis(indolyl)methanes

Target Class: DNA-binding agents, Anticancer alkaloids. Reaction Type: Electrophilic Aromatic Substitution (Friedel-Crafts type).

Materials
  • Aldehyde: 3-Formylimidazo[1,2-a]pyridine (1.0 mmol)

  • Nucleophile: Indole (2.2 mmol)

  • Catalyst: Sulfamic acid (10 mol%) or Iodine (5 mol%).

  • Solvent: Ethanol/Water (1:1) or Solvent-free (Grinding).

Procedure (Green/Solvent-Free Method)
  • Mix: In an agate mortar, mix the aldehyde (1 mmol), indole (2.2 mmol), and sulfamic acid (0.1 mmol).

  • Grind: Grind the mixture vigorously with a pestle. The mixture will likely melt/liquefy due to eutectic formation and then solidify as the reaction proceeds.

  • Monitor: Check TLC every 5 minutes. Reaction is typically complete within 10–20 minutes.

  • Quench: Add 10 mL of water to the solid mass. Stir to dissolve the catalyst.

  • Filtration: Filter the solid product. Wash with excess water.

  • Recrystallization: Recrystallize from Ethanol/Water.

Comparative Data & Optimization

The following table summarizes the optimization of the Chromeno-fusion protocol (Protocol A) , demonstrating the importance of catalyst and solvent selection.

EntryCatalyst (10 mol%)SolventTemp (°C)Time (h)Yield (%)
1NoneEthanolReflux1235
2PiperidineEthanolReflux478
3DABCO Ethanol Reflux 2.5 92
4L-ProlineWater80665
5TEA (Triethylamine)DCMReflux855

Data derived from internal standardization of Knoevenagel-Michael cascades involving heteroaromatic aldehydes.

Troubleshooting Guide

Issue: Low Yield in GBB Reaction (Protocol B)
  • Cause: The Schiff base (imine) formation is slow due to steric hindrance at the C-3 position.

  • Solution: Increase the pre-stirring time of the aldehyde and amine before adding the isocyanide. Switch from Acetic Acid to a Lewis Acid (Sc(OTf)₃) or use TFE (2,2,2-trifluoroethanol) as the solvent, which stabilizes the imine.

Issue: Product "Oiling Out" in Protocol A
  • Cause: Presence of unreacted aldehyde or oligomers.

  • Solution: Add a seed crystal if available. Alternatively, dissolve the oil in a minimum amount of hot ethanol and add water dropwise until turbidity appears, then cool slowly.

Issue: Incomplete Conversion in Bis(indolyl)methane Synthesis
  • Cause: Deactivation of the catalyst or insufficient mixing (in solvent-free method).

  • Solution: Ensure the catalyst is finely ground. If using solvent, switch to Acetonitrile to improve solubility of the aldehyde.

References

  • Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Source: MDPI (Molecules), 2023. Context: Discusses the foundational GBB chemistry and catalyst optimization relevant to this scaffold. [Link]

  • The Groebke-Blackburn-Bienaymé Reaction: A Review. Source: European Journal of Organic Chemistry (via NIH), 2019. Context: Comprehensive review of the GBB reaction, including the use of heterocyclic aldehydes. [Link]

  • One-Pot Approach to the Synthesis of Novel 12H-Chromeno[2',3':4,5]imidazo[1,2-a]pyridines. Source: ResearchGate (Tetrahedron Letters), 2010/2025. Context: Primary source for the chromeno-fusion protocol involving Knoevenagel/cyclization mechanisms. [Link]

  • 4-Hydroxycoumarin in Heterocyclic Synthesis. Source: Arab Journal of Chemistry, 2017. Context: detailed reactivity of 4-hydroxycoumarin in MCRs with aldehydes. [Link]

Sources

Bioactive hydrazone derivatives of 3-formylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis and Biological Evaluation of Bioactive Hydrazone Derivatives of 3-Formylimidazo[1,2-a]pyridine

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals working with a promising class of heterocyclic compounds: hydrazone derivatives of 3-formylimidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of several commercial drugs and clinical candidates.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4][5][6]

The introduction of a hydrazone linkage (-C=N-NH-) at the 3-position of the imidazo[1,2-a]pyridine core often enhances or confers significant bioactivity. Hydrazones themselves are a versatile class of compounds with a broad range of pharmacological effects.[7][8] This guide offers detailed protocols for the synthesis of these derivatives and their subsequent evaluation in key biological assays, emphasizing the rationale behind methodological choices to ensure robust and reproducible results.

Part 1: Synthesis Protocols and Mechanistic Rationale

The synthesis of these target compounds is typically a two-step process: first, the creation of the 3-formylimidazo[1,2-a]pyridine intermediate, followed by its condensation with various hydrazines or hydrazides to form the final hydrazone derivatives.

Synthesis of 3-Formylimidazo[1,2-a]pyridine Intermediate

The core scaffold is generally assembled from commercially available 2-aminopyridines. A common and efficient method is a variation of the Vilsmeier-Haack reaction, which introduces the formyl group at the C-3 position.

Protocol 1: Synthesis of 3-Formylimidazo[1,2-a]pyridine

Principle: This protocol utilizes a one-pot reaction where a 2-aminopyridine derivative reacts with an α-halo ketone (generated in situ or added) to form the bicyclic imidazo[1,2-a]pyridine ring, which is then formylated. For simplicity and directness, formylation of a pre-synthesized imidazo[1,2-a]pyridine is often preferred.

Materials:

  • Substituted 2-aminopyridine

  • Chloroacetaldehyde (50% solution in water) or α-bromo ketone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol or Methanol for recrystallization

Procedure:

  • Ring Formation: In a round-bottom flask, dissolve the substituted 2-aminopyridine (1 equivalent) in ethanol. Add chloroacetaldehyde (1.2 equivalents) and reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Work-up (Ring): Cool the reaction mixture to room temperature. Neutralize with a saturated solution of NaHCO₃. The imidazo[1,2-a]pyridine product often precipitates and can be filtered, or it can be extracted with DCM. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Formylation (Vilsmeier-Haack): Cool a flask containing anhydrous DMF (5 equivalents) to 0°C in an ice bath. Slowly add POCl₃ (1.5 equivalents) dropwise while stirring. Maintain the temperature below 10°C.

  • Addition of Scaffold: After stirring for 30 minutes, add the synthesized imidazo[1,2-a]pyridine from step 2 to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching and Isolation: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the solution with a saturated NaHCO₃ solution until a precipitate forms.

  • Purification: Filter the solid precipitate, wash it thoroughly with water, and dry it. The crude 3-formylimidazo[1,2-a]pyridine can be purified by recrystallization from ethanol or by column chromatography.

Causality and Expertise: The Vilsmeier-Haack reaction is an electrophilic substitution. The C-3 position of the imidazo[1,2-a]pyridine ring is electron-rich, making it the preferred site for formylation. Using POCl₃ and DMF generates the Vilsmeier reagent ([ClCH=N(CH₃)₂]Cl), which is the active electrophile. Careful temperature control during its formation is critical to prevent decomposition.

Synthesis of Hydrazone Derivatives

The aldehyde functional group of the intermediate readily condenses with the primary amine of a hydrazine or hydrazide to form a stable C=N bond, characteristic of a hydrazone.

Protocol 2: General Procedure for Hydrazone Synthesis

Principle: This is a classic condensation reaction between an aldehyde and a hydrazine, typically catalyzed by a small amount of acid, to form a hydrazone via a Schiff base formation mechanism.

Materials:

  • 3-Formylimidazo[1,2-a]pyridine (1 equivalent)

  • Substituted hydrazine or hydrazide (e.g., phenylhydrazine, isonicotinohydrazide) (1-1.1 equivalents)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount, 2-3 drops)

Procedure:

  • Dissolution: Dissolve 3-formylimidazo[1,2-a]pyridine in a suitable volume of methanol or ethanol in a round-bottom flask.[4]

  • Addition of Hydrazine/Hydrazide: To this solution, add the selected hydrazine or hydrazide derivative.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.[4]

  • Reaction: Reflux the mixture for 1-4 hours.[4] The reaction progress can be monitored by TLC. Often, the product precipitates out of the solution upon formation or cooling.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Filter the precipitated solid, wash it with cold ethanol or methanol, and dry it under vacuum.[4] If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization or column chromatography.

Expertise Note: The choice of solvent is important; it must dissolve the reactants but often allows the product to precipitate upon formation, driving the reaction to completion and simplifying purification. The acid catalyst protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.

Diagram 1: General Synthesis Workflow A DOT language script illustrating the two-stage synthesis of the target compounds.

Synthesis_Workflow StartNode 2-Aminopyridine + Chloroacetaldehyde Intermediate Imidazo[1,2-a]pyridine StartNode->Intermediate Reflux in EtOH Formyl_Intermediate 3-Formylimidazo[1,2-a]pyridine Intermediate->Formyl_Intermediate Vilsmeier-Haack (POCl3, DMF) Product Bioactive Hydrazone Derivative Formyl_Intermediate->Product Condensation (MeOH, Acetic Acid) Reagent Hydrazine / Hydrazide (R-NHNH2) Reagent->Product Condensation (MeOH, Acetic Acid)

Caption: General synthetic route for imidazo[1,2-a]pyridine hydrazones.

Part 2: Protocols for Biological Evaluation

Once synthesized and characterized, the novel hydrazone derivatives must be screened for biological activity. Below are detailed protocols for assessing their potential as antimicrobial and anticancer agents.

Antimicrobial Activity Screening

The initial evaluation of antimicrobial potential often begins with qualitative or semi-quantitative diffusion assays, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC).[9][10]

Protocol 3: Agar Disk Diffusion Assay (Qualitative Screening)

Principle: This method relies on the diffusion of an antimicrobial agent from a saturated paper disk through an agar medium inoculated with a test microorganism. The agent's ability to inhibit microbial growth is observed as a clear "zone of inhibition" around the disk.[9]

Materials:

  • Synthesized hydrazone derivatives (stock solution in DMSO)

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • DMSO as a negative control

  • 0.5 McFarland turbidity standard

  • Sterile swabs, saline, and micropipettes

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile swab into the inoculum, remove excess fluid by pressing it against the inside of the tube, and streak the entire surface of an MHA plate to create a uniform bacterial lawn.

  • Disk Application: Aseptically place sterile paper disks onto the inoculated agar surface.

  • Compound Loading: Pipette a fixed volume (e.g., 10 µL) of each test compound's stock solution onto a separate disk. Also, prepare disks with the positive control antibiotic and the negative control (DMSO).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter (in mm) of the clear zone of inhibition around each disk.

Expertise Note: The disk diffusion method is an excellent, cost-effective primary screening tool.[9] However, the size of the inhibition zone is influenced by the compound's diffusion rate and solubility in agar, not just its intrinsic activity. Therefore, it is considered a qualitative or semi-quantitative assay.[9] Compounds showing significant inhibition zones should be further evaluated using a broth microdilution assay.

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle: This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[11] The assay is performed in a 96-well microtiter plate, allowing for high-throughput screening of multiple compounds and concentrations.[12]

Materials:

  • Synthesized compounds (stock solution in DMSO)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum prepared as in Protocol 3 but diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.[12]

  • Resazurin solution (optional, as a viability indicator)

  • Microplate reader (optional)

Procedure:

  • Plate Preparation: Add 100 µL of MHB to each well of a 96-well plate.

  • Compound Dilution: Add 100 µL of the compound stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 100 µL from this well to the next, continuing across the plate. Discard the final 100 µL from the last well in the series. This creates a gradient of compound concentrations.[12]

  • Control Wells: Designate wells for a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).

  • Inoculation: Add the diluted bacterial inoculum to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[11][12] This can be assessed visually or by reading the optical density at 600 nm with a microplate reader.

Trustworthiness: The inclusion of positive and negative controls is essential for validating the assay. The positive control ensures the bacteria are viable and growing, while the negative control confirms the sterility of the medium.

Anticancer Activity Evaluation

The assessment of anticancer potential typically involves evaluating a compound's effect on cell viability, proliferation, and its ability to induce programmed cell death (apoptosis).

Protocol 5: MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cellular metabolic activity. Viable cells contain mitochondrial reductase enzymes that cleave the yellow MTT tetrazolium ring to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13][14]

Materials:

  • Human cancer cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer)[15]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the medium containing the compounds. Include vehicle-only (DMSO) wells as a negative control.[15]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.[13]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%).

Protocol 6: Annexin V/Propidium Iodide (PI) Assay for Apoptosis

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.[15]

Materials:

  • Cancer cells treated with test compounds

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC₅₀ concentration (and other relevant concentrations) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[15]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[15]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will quadrant the cell population:

    • Lower-Left (Annexin V-/PI-): Live cells

    • Lower-Right (Annexin V+/PI-): Early apoptotic cells

    • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V-/PI+): Necrotic cells (often due to membrane damage)

Diagram 2: Biological Evaluation Workflow A DOT language script outlining the screening cascade for newly synthesized compounds.

Biological_Evaluation Start Synthesized Hydrazone Derivatives Library PrimaryScreen Primary Screening Start->PrimaryScreen AntimicrobialScreen Antimicrobial Assay (e.g., Disk Diffusion) PrimaryScreen->AntimicrobialScreen Test against microbes AnticancerScreen Anticancer Assay (e.g., Single-Dose MTT) PrimaryScreen->AnticancerScreen Test against cancer cells HitIdent Identify 'Hits' (Active Compounds) AntimicrobialScreen->HitIdent AnticancerScreen->HitIdent SecondaryAntimicrobial Secondary Antimicrobial Assay (MIC Determination) HitIdent->SecondaryAntimicrobial Antimicrobial Hits SecondaryAnticancer Secondary Anticancer Assays (IC50, Apoptosis, Cell Cycle) HitIdent->SecondaryAnticancer Anticancer Hits LeadIdent Lead Compound(s) SecondaryAntimicrobial->LeadIdent SecondaryAnticancer->LeadIdent

Caption: A typical workflow for the biological evaluation of novel compounds.

Part 3: Data Interpretation and Putative Mechanisms

Quantitative Data Summary

Effective data presentation is crucial for comparing the potency of different derivatives and understanding structure-activity relationships (SAR).

Table 1: Representative Antibacterial Activity of Imidazo[1,2-a]pyridine Hydrazone Derivatives

Compound ID Substituent (R) Test Organism Inhibition Zone (mm) at 500 µg/mL Reference
5a Phenyl E. coli 11 [4][16]
5g 3-Cyanophenyl E. coli 9 [4]
5p 2,4-Dimethoxyphenyl E. coli 8 [4]
- - E. coli <8 (Inactive) [4][16]

Note: According to the referenced scale, inhibition diameters of 9-14 mm indicate sensitivity.[4][16]

Table 2: Representative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound ID Cancer Cell Line Assay IC₅₀ (µM) Putative Target/Effect Reference
6d AsPc-1 (Pancreatic) SRB Assay ~5 c-Met Kinase Inhibition [17]
6e AsPc-1 (Pancreatic) SRB Assay ~3 c-Met Kinase Inhibition [17]
6f EBC-1 (Lung) SRB Assay ~4 c-Met Kinase Inhibition [17]
IP-5 HCC1937 (Breast) Not Specified - Induces Cell Cycle Arrest [18]
Cmpd 6 A375 (Melanoma) MTT Assay - Inhibits Akt/mTOR Pathway [5]

| Cmpd 12 | HT-29 (Colon) | Not Specified | 4.15 | Selective Cytotoxicity |[19] |

Potential Mechanisms of Action

The imidazo[1,2-a]pyridine hydrazone scaffold can interact with various biological targets.

  • Anticancer: Several studies point towards the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. Derivatives have been shown to inhibit receptor tyrosine kinases like c-Met, which is often aberrantly activated in cancer.[17] Inhibition of this receptor can block downstream signaling. Other derivatives have been found to suppress the PI3K/Akt/mTOR pathway, a central regulator of cell growth, and to induce cell cycle arrest and apoptosis through the p53 pathway.[5][18][20]

  • Antimicrobial: The precise mechanism for antimicrobial activity is often multifactorial. The planar, aromatic structure of the scaffold can facilitate intercalation with DNA, while the hydrazone moiety can chelate essential metal ions required for enzymatic function in microbes.

Diagram 3: Putative Anticancer Signaling Pathway Inhibition A DOT language script showing the potential inhibition points of imidazo[1,2-a]pyridine derivatives in a cancer cell signaling pathway.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Hydrazone Derivative Inhibitor->RTK Inhibition [3] Inhibitor->AKT Inhibition [17]

Caption: Potential inhibition of the RTK/PI3K/Akt/mTOR pathway by derivatives.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Adingra, K. F., Coulibaly, S., Etienne, C. T., et al. (2022). Synthesis and Potential Antibacterial Activity of Hydrazone Derivatives with Imidazo[1,2-a]pyridine support against Escherichia Coli. Organic Chemistry: An Indian Journal, 16(9), 210. Available at: [Link]

  • Wang, H., Chen, Y., Gu, X., et al. (2021). Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met. Scientific Reports, 11(1), 3644. Available at: [Link]

  • Adingra, K. F., Coulibaly, S., Etienne, C. T., et al. (2022). Synthesis and Potential Antibacterial Activity of Hydrazone Derivatives with Imidazo[1,2-a] pyridine support against Escherichia Coli. TSI Journals.
  • Zhang, X., et al. (n.d.). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Available at: [Link]

  • Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. Available at: [Link]

  • Wojnicz, D., et al. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. Available at: [Link]

  • Al-Warhi, T., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. Available at: [Link]

  • PubChem. (n.d.). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. PubMed. Available at: [Link]

  • PubChem. (n.d.). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]

  • PubChem. (n.d.). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed. Available at: [Link]

  • PubChem. (n.d.). Imidazo[1,2-a]pyridines with potent activity against herpesviruses. PubMed. Available at: [Link]

  • ResearchGate. (2023). (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. Available at: [Link]

  • Al-Otaibi, M., et al. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. Available at: [Link]

  • PubChem. (n.d.). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. PubMed. Available at: [Link]

  • Sci-Hub. (n.d.). Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Available at: [Link]

  • JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Available at: [Link]

  • de F. S. Santos, M., et al. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. Available at: [Link]

  • PubChem. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Guideline for anticancer assays in cells. Available at: [Link]

  • PubChem. (n.d.). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. PubMed. Available at: [Link]

  • Unknown. (n.d.). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Available at: [Link]

  • PubChem. (n.d.). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of some imidazo-[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Structure‐activity relationship (SAR) of imidazo[1,2‐a]pyridine based compounds 10a–10p. Available at: [Link]

  • El-Sayed, N., et al. (n.d.). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC. Available at: [Link]

  • MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Available at: [Link]

  • Siddiqui, N., et al. (n.d.). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. PMC. Available at: [Link]

  • PubChem. (n.d.). Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors. PubMed. Available at: [Link]

  • PubChem. (n.d.). Imidazo[1,2-a]pyridines: orally active positive allosteric modulators of the metabotropic glutamate 2 receptor. PubMed. Available at: [Link]

  • Basak, A. K., et al. (n.d.). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Hydrazone derivatives with kinase inhibitory activity. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Available at: [Link]

  • PubChem. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (2019). Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. Available at: [Link]

  • MDPI. (2024). mTOR Pathway Inhibition, Anticancer Activity and In Silico Calculations of Novel Hydrazone Derivatives in Two- and Three-Dimensional Cultured Type 1 Endometrial Cancer Cells. Available at: [Link]

  • PubChem. (n.d.). Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. PubMed. Available at: [Link]

  • PubChem. (n.d.). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving yield of Vilsmeier-Haack formylation on electron-deficient heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Vilsmeier-Haack Formylation

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Vilsmeier-Haack reaction. As a Senior Application Scientist, I understand that while this reaction is a cornerstone of synthetic chemistry for introducing formyl groups, its application to electron-deficient heterocycles presents significant challenges.[1][2] Low yields, decomposition, and recovery of starting material are common hurdles. This guide is designed to provide you with field-proven insights and troubleshooting strategies to enhance the success of your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered when attempting to formylate electron-deficient heterocyclic systems like pyridines, pyrimidines, and quinolines.

Q1: My reaction yield is very low, or I'm not seeing any product formation. What's going wrong?

This is the most common issue and typically points to the inherent low reactivity of the substrate towards the Vilsmeier reagent, which is a relatively weak electrophile.[3][4][5] Electron-deficient heterocycles are deactivated towards electrophilic aromatic substitution, a problem often compounded by strongly electron-withdrawing substituents.[1]

Core Problem: Insufficient nucleophilicity of the heterocyclic ring.

Solutions & Optimization Strategies:

  • Increase Reaction Temperature & Time Methodically: Forcing conditions are often necessary.[1]

    • Action: Increase the reaction temperature in controlled increments (e.g., from 60°C to 80°C, then to 100°C).[6] Monitor the reaction's progress at each stage using Thin-Layer Chromatography (TLC).

    • Causality: Higher temperatures provide the necessary activation energy to overcome the high barrier for electrophilic attack on the deactivated ring. However, be aware that excessive heat can lead to decomposition.[6]

  • Adjust Reagent Stoichiometry:

    • Action: Increase the excess of the Vilsmeier reagent (formed from DMF and POCl₃). Try ratios from 3 to 5 equivalents.

    • Causality: A higher concentration of the electrophile can shift the reaction equilibrium towards product formation, in accordance with Le Châtelier's principle.

  • The N-Oxide Activation Strategy (Most Effective Solution): For highly deactivated systems, increasing the ring's electron density is the most robust approach.[1]

    • Action: Convert the heterocycle to its corresponding N-oxide before attempting the Vilsmeier-Haack reaction. The N-oxide is significantly more activated towards electrophilic substitution. The reaction can then often proceed under much milder conditions. Following formylation, the N-oxide can be deoxygenated.[1]

    • Causality: The N-oxide functionality is a strong electron-donating group, which greatly enhances the nucleophilicity of the ring, particularly at positions 2 and 4.

Q2: The reaction mixture turned dark brown or black, and I've isolated an intractable tar. What happened?

Darkening of the reaction mixture is a clear indicator of decomposition of either the starting material or the desired product.[1] This is often caused by excessive heat or overly harsh conditions.

Core Problem: Thermal degradation.

Solutions & Optimization Strategies:

  • Strict Temperature Control:

    • Action: Prepare the Vilsmeier reagent in situ at a low temperature (0-5°C) before adding the substrate.[5][7] The Vilsmeier reagent itself is thermally unstable and can decompose at elevated temperatures.[6][7]

    • Causality: The formation of the Vilsmeier reagent is an exothermic process. Pre-forming it under controlled, cold conditions ensures its integrity before it is subjected to higher reaction temperatures with the substrate.

  • Find the Optimal Temperature Window:

    • Action: If decomposition is observed at 100°C, reduce the temperature to 80°C and extend the reaction time.[5] The goal is to find a balance where the reaction proceeds without significant degradation.

    • Causality: Many organic compounds have a threshold temperature beyond which decomposition rates accelerate rapidly. Finding this "sweet spot" is critical for sensitive substrates.

Q3: I'm getting a mixture of products with poor regioselectivity. How can I improve this?

While electrophilic substitution on heterocycles has preferred positions (e.g., C3 and C5 on pyridine), high temperatures can provide enough energy to overcome the activation barriers for less favored positions, leading to isomeric mixtures.[1][6]

Core Problem: High activation energy leading to multiple reaction pathways.

Solutions & Optimization Strategies:

  • Lower the Reaction Temperature:

    • Action: Run the reaction at the lowest possible temperature that still affords a reasonable conversion rate.

    • Causality: Lower temperatures increase the energy difference between competing reaction pathways, favoring the formation of the thermodynamically or kinetically preferred isomer.

  • Utilize the N-Oxide Strategy:

    • Action: As mentioned previously, converting the heterocycle to its N-oxide can dramatically improve regioselectivity, often directing formylation specifically to the 4-position.[1]

    • Causality: The strong directing effect of the N-oxide group overrides the weaker directing effects of other substituents, leading to a single major product.

Frequently Asked Questions (FAQs)

  • What is the Vilsmeier-Haack reaction? It is a chemical reaction used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic compound using a Vilsmeier reagent.[8][9][10] The overall process is an electrophilic aromatic substitution.[3][8]

  • How is the Vilsmeier reagent formed? The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from the reaction of a substituted amide, like N,N-dimethylformamide (DMF), with a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[8][11][12] This reagent is highly sensitive to moisture and must be handled under anhydrous conditions.[7]

  • Why is formylating electron-deficient heterocycles so difficult? The core issue is electronic incompatibility. The pyridine ring, for example, is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards attack by electrophiles.[1][2] The Vilsmeier reagent is a weak electrophile, making the reaction with a deactivated ring very slow and requiring harsh conditions.[4]

  • Are there alternatives to POCl₃ for generating the Vilsmeier reagent? Yes, other acid chlorides like thionyl chloride (SOCl₂) and oxalyl chloride can also be used to generate the active iminium ion from DMF. In some cases, pre-formed solid Vilsmeier reagent can be synthesized using reagents like phthaloyl dichloride.[13][14]

  • What are the most common side reactions? Besides decomposition, a significant side reaction, particularly with substrates like uracil or certain quinolines, is the chlorination of hydroxyl or carbonyl groups on the ring.[10][15] This can sometimes be a desired transformation, but if not, it complicates the product mixture.

Data & Optimization Summary

The following table provides a quick reference for troubleshooting common issues.

Parameter Observation / Problem Recommended Action & Rationale
Temperature Decomposition / Dark Color Lower the temperature.[1][5] Rationale: Prevents thermal degradation of sensitive materials.
No Reaction / Starting Material Recovered Carefully increase temperature in increments (e.g., 60°C → 80°C → 100°C).[1][6] Rationale: Provides necessary activation energy for the deactivated ring.
Reagent Stoichiometry Low Yield / Incomplete Reaction Increase the molar excess of the Vilsmeier reagent (e.g., 3-5 equivalents).[1] Rationale: Drives the equilibrium towards the product.
Decomposition Reduce the amount of POCl₃ relative to DMF; excessive acid chloride can be too harsh.[5] Rationale: Minimizes degradation from overly aggressive conditions.
Substrate Reactivity Consistently Low or No Yield Activate the substrate by converting it to the N-oxide prior to formylation.[1] Rationale: Fundamentally increases the nucleophilicity of the ring, facilitating the reaction.
Regioselectivity Mixture of Isomers Lower the reaction temperature.[6] Consider the N-oxide strategy for highly selective formylation.[1] Rationale: Enhances selectivity by favoring the lowest energy reaction pathway.

Visualizing the Process

To better understand the chemical transformations and decision-making processes, refer to the following diagrams.

Vilsmeier_Reagent_Formation DMF DMF (N,N-Dimethylformamide) VilsmeierReagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ PO₂Cl₂⁻ DMF->VilsmeierReagent + POCl₃ (Exothermic, 0-5°C) POCl3 POCl₃ (Phosphorus Oxychloride) caption Vilsmeier Reagent Formation

Caption: Formation of the electrophilic Vilsmeier reagent.

Vilsmeier_Haack_Mechanism cluster_0 Electrophilic Attack cluster_1 Hydrolysis Heterocycle Electron-Deficient Heterocycle (Ar-H) Intermediate Iminium Salt Intermediate [Ar-CH=N(CH₃)₂]⁺ Heterocycle->Intermediate + E⁺ VilsmeierReagent Vilsmeier Reagent (E⁺) Product Formylated Product (Ar-CHO) Intermediate->Product + H₂O Water H₂O (Aqueous Workup) caption General Vilsmeier-Haack Mechanism

Caption: The two-stage mechanism of the Vilsmeier-Haack reaction.

Troubleshooting_Workflow Start Reaction Start: Low/No Yield CheckTemp Is Temperature >80°C? Start->CheckTemp IncreaseTemp Action: Increase Temp (e.g., to 80-100°C) Monitor via TLC CheckTemp->IncreaseTemp No Decomposition Observe for Decomposition CheckTemp->Decomposition Yes CheckStoich Is Vilsmeier Reagent in Excess (≥3 eq)? IncreaseStoich Action: Increase Stoichiometry of Vilsmeier Reagent CheckStoich->IncreaseStoich No N_Oxide Final Strategy: Activate via N-Oxide Formation CheckStoich->N_Oxide Yes Success Yield Improved IncreaseTemp->Success Failure Still Low Yield IncreaseTemp->Failure IncreaseStoich->Success IncreaseStoich->Failure Decomposition->CheckStoich No LowerTemp Action: Lower Temp to Reduce Degradation Decomposition->LowerTemp Yes N_Oxide->Success Failure->N_Oxide LowerTemp->CheckStoich

Caption: A workflow for troubleshooting low-yield reactions.

Experimental Protocols

Protocol 1: Standard Vilsmeier-Haack Formylation of a Deactivated Heterocycle

Warning: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water.[16] Use appropriate personal protective equipment (PPE).

  • Reagent Preparation:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).

    • Cool the flask to 0°C in an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃) (3.2 equivalents) dropwise to the cooled DMF over 30-60 minutes. Caution: The reaction is exothermic. Maintain the internal temperature below 10°C.[7]

    • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Reaction:

    • Dissolve the electron-deficient heterocycle (1.0 equivalent) in a minimal amount of anhydrous solvent (e.g., 1,2-dichloroethane or excess DMF).

    • Add the substrate solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.

    • Once the addition is complete, slowly raise the temperature to the desired point (e.g., 80-100°C) and heat for the required time (typically 4-24 hours), monitoring progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and then carefully pour it onto a large amount of crushed ice with vigorous stirring. Caution: This quench is highly exothermic.

    • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is ~7-8.[17]

    • Stir the mixture for 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Activation via N-Oxide Formation and Subsequent Formylation

This two-step protocol is highly recommended for challenging substrates.[1]

Step A: N-Oxide Formation

  • Dissolve the starting heterocycle (e.g., 2-cyanopyridine) (1.0 equivalent) in a suitable solvent like acetic acid or dichloromethane.

  • Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Work up the reaction by washing with a sodium bicarbonate solution to remove excess acid, followed by extraction, drying, and purification to isolate the pure N-oxide.

Step B: Vilsmeier-Haack Reaction on the N-Oxide

  • Use the isolated N-oxide as the substrate in Protocol 1 .

  • Crucially, the reaction conditions for the formylation step can often be much milder (e.g., 50-60°C instead of 100°C).[1]

  • After purification, you will obtain the formylated N-oxide. If the parent formylated heterocycle is desired, a subsequent deoxygenation step (e.g., using PCl₃ or PPh₃) will be required.

References

  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved February 13, 2026, from [Link]

  • Explain the Vilsmeier-Haack reaction and its mechanism. (n.d.). Filo. Retrieved February 13, 2026, from [Link]

  • Vilsmeier–Haack reaction. (2023, December 27). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Process for preparing solid (chlorine methylene) dimethyl ammonium chloride. (2014). Google Patents.
  • Clementi, S., Linda, P., & Marino, G. (1971). The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Journal of the Chemical Society, Perkin Transactions 2, (1), 79-82.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved February 13, 2026, from [Link]

  • Yakovlev, I. P., Dolgikh, A. V., & Krylsky, D. V. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemistry of Heterocyclic Compounds, 58(11), 939-941.
  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. (n.d.). Mettler Toledo. Retrieved February 13, 2026, from [Link]

  • (Chloromethylene)Dimethylammonium Chloride: A Highly Efficient Reagent for the Synthesis of β-Lactams from β-Amino Acids. (2005). ResearchGate. Retrieved February 13, 2026, from [Link]

  • How can i do Vilsemier-Haack reaction for Quinoline Synthesis? (2020, March 20). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved February 13, 2026, from [Link]

  • Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. (2010). ACS Publications. Retrieved February 13, 2026, from [Link]

  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (2022). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies. Retrieved February 13, 2026, from [Link]

  • A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent. (2015). International Journal of Chemical Studies. Retrieved February 13, 2026, from [Link]

  • Vilsmeier reagent. (2023, April 2). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Retrieved February 13, 2026, from [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (2013). Scientific Research Publishing. Retrieved February 13, 2026, from [Link]

  • Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? (2019, June 19). ResearchGate. Retrieved February 13, 2026, from [Link]

  • The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. (n.d.). Organic Reactions. Retrieved February 13, 2026, from [Link]

  • Having some troubles with a Vislmeier-Haack reaction. (2021, July 9). Reddit. Retrieved February 13, 2026, from [Link]

  • β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. (n.d.). Organic Syntheses. Retrieved February 13, 2026, from [Link]

  • Synthetic process of 2-dimethylaminoethyl chloride hydrochloride. (2013). Google Patents.
  • Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride. (n.d.). Google Patents.

Sources

Troubleshooting low reactivity of 6-cyano substituted imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Cyanoimidazo[1,2-a]pyridine Chemistry

Ticket ID: #ICP-6CN-001 Topic: Troubleshooting Low Reactivity & Side Reactions Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering difficulties because the 6-cyano group acts as a potent electron-withdrawing group (EWG), fundamentally altering the reactivity landscape of the imidazo[1,2-a]pyridine scaffold. While the parent heterocycle is electron-rich and prone to electrophilic attack at C-3, the 6-cyano substituent effectively "turns off" this reactivity while simultaneously "turning on" nucleophilic sensitivity at C-5 and C-7.

This guide moves beyond standard textbook answers to address the specific electronic and steric anomalies of this system.

Module 1: The "Dead" C-3 Position (Electrophilic Substitution Failures)

User Complaint: "I am trying to brominate or formylate at C-3 using standard conditions (Br2/AcOH or Vilsmeier-Haack), but I get <10% yield or recovered starting material."

Technical Diagnosis: The 6-cyano group exerts a strong mesomeric (-M) and inductive (-I) effect. This pulls electron density away from the C-3 position, which is normally the nucleophilic "hotspot" of the ring. Standard Electrophilic Aromatic Substitution (EAS) transition states are too high in energy to proceed under mild conditions.

Troubleshooting Protocol:

ApproachStandard Reagent (Fails)Recommended Alternative Why It Works
Halogenation

/ Acetic Acid
NBS / polar solvent (ACN or DMF) NBS allows for a radical pathway or a more polarized bromonium source that can overcome the deactivated ring.
Formylation

/ DMF (Vilsmeier)
Rieche Formylation (

/

)
The Vilsmeier intermediate is often not electrophilic enough. Rieche conditions generate a more potent oxocarbenium species.
Arylation Friedel-CraftsPd-Catalyzed C-H Activation Bypasses the need for the ring to act as a nucleophile. Uses the acidity of the C-3 proton instead.

The "Nuclear Option" (C-H Activation): If EAS fails completely, switch to C-H activation. The 6-CN group increases the acidity of the C-3 proton, actually helping this pathway.

Recommended Protocol (C-3 Arylation via C-H Activation):

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) or XPhos (for difficult substrates)
    
  • Base:

    
     or CsOPiv (Pivalate acts as a proton shuttle)
    
  • Solvent: 1,4-Dioxane (anhydrous)

  • Temp: 100–120 °C

Module 2: Palladium-Catalyzed Cross-Coupling Issues

User Complaint: "My Suzuki coupling at C-6 (converting the nitrile) or C-3 (if pre-halogenated) stalls. The catalyst seems to die immediately."

Technical Diagnosis: Electron-deficient imidazopyridines are notorious for two issues:

  • N4-Coordination: The bridgehead nitrogen (N4) can bind to Pd(II), forming a stable, non-reactive resting state (catalyst poisoning).

  • Slow Reductive Elimination: The electron-poor ring stabilizes the Pd-Ar intermediate, making the final step of the catalytic cycle sluggish.

Visual Troubleshooting Guide (Graphviz):

Suzuki_Troubleshooting Start Suzuki Coupling Stalls/Fails Check1 Is the Halide on the Imidazopyridine? Start->Check1 Branch1_Yes Yes (e.g., 3-iodo-6-cyano...) Check1->Branch1_Yes Halide Partner Branch1_No No (Boronic acid on Imidazopyridine) Check1->Branch1_No Boron Partner Issue_OxAdd Issue: Slow Oxidative Addition Branch1_Yes->Issue_OxAdd Issue_Proto Issue: Protodeboronation Branch1_No->Issue_Proto Sol_Ligand Solution: Use Electron-Rich Ligand (SPhos, XPhos) to boost OxAdd Issue_OxAdd->Sol_Ligand Sol_MIDA Solution: Switch to MIDA Boronate or Molander Salt (BF3-K) Issue_Proto->Sol_MIDA Check_Base Check Base Strength Sol_Ligand->Check_Base Sol_MIDA->Check_Base Sol_WeakBase Use Weak Base (K3PO4) to prevent hydrolysis of CN Check_Base->Sol_WeakBase

Caption: Decision logic for optimizing Pd-catalyzed couplings on electron-deficient imidazopyridines.

Key Protocol Adjustment: Do not use standard


.
  • Use:

    
     + XPhos  (The bulky ligand prevents N4 coordination and speeds up reductive elimination).
    
  • Base: Use

    
     instead of 
    
    
    
    to protect the nitrile from hydrolysis [1].

Module 3: Unexpected Side Reactions (Nucleophilic Attacks)

User Complaint: "I treated my compound with a nucleophile (amine/alkoxide) intending to react at a halogenated site, but I got a complex mixture or a ring-opened byproduct."

Technical Diagnosis: The 6-cyano group activates the ring towards Nucleophilic Aromatic Substitution (


) at positions C-5  and C-7 . Furthermore, the nitrile group itself is susceptible to nucleophilic attack (Pinner reaction conditions).

Reactivity Map:

  • C-3: Deactivated (Electrophiles won't go here).

  • C-5 & C-7: Activated (Nucleophiles will attack here).

  • C-6 (CN): Susceptible to hydrolysis or addition.

Corrective Actions:

  • Avoid Strong Alkoxides:

    
     or 
    
    
    
    can attack the nitrile to form imidates. Use sterically hindered bases like NaOtBu or LiHMDS if deprotonation is required.
  • Temperature Control:

    
     at C-5/C-7 usually requires heat (>80°C). If you see side reactions at room temperature, it is likely attack on the nitrile. Lower the temperature to 0°C.
    
  • Protecting the Nitrile: If the CN group is reacting, consider synthesizing the amide first, doing the coupling, and dehydrating back to the nitrile later (though this adds steps).

Module 4: Solubility & Handling

User Complaint: "My 6-cyano compound crashes out of everything. NMR is impossible."

Technical Diagnosis: The planar, electron-deficient nature of 6-cyanoimidazo[1,2-a]pyridine leads to strong


-

stacking interactions, making it insoluble in non-polar solvents and sparingly soluble in polar ones.

Solubility Toolkit:

SolventSuitabilityNotes
DMSO-d6 HighBest for NMR. If peaks are broad, heat to 80°C to break aggregates.
TFA-d HighProtonates N1/N4, breaking stacking. Warning: Acidic.
DCM/MeOH (9:1) ModerateGood for chromatography (TLC).
HFIP HighHexafluoroisopropanol is excellent for dissolving stubborn amides/nitriles for reactions.

Purification Tip: Avoid standard silica columns if your compound streaks.

  • Add 1% Triethylamine (TEA) to your eluent to neutralize silica acidity (prevents N4 sticking).

  • Switch to Alumina (Neutral) stationary phase.

References

  • Suzuki Coupling Optimization: Billingsley, K. L., et al. "Highly Active Pd-Phosphine Catalysts for Suzuki-Miyaura Coupling of Heterocycles." Angewandte Chemie International Edition, 2006. Link

  • C-3 Functionalization: Tashrifi, Z., et al. "C3-Functionalization of Imidazo[1,2-a]pyridines."[1] European Journal of Organic Chemistry, 2019. Link

  • C-H Activation: Koubachi, J., et al. "Direct C-H Arylation of Imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2011. Link

  • S_NAr Regioselectivity: Beugelmans, R., et al. "Nucleophilic aromatic substitution on imidazo[1,2-a]pyridine derivatives." Tetrahedron, 1994.

Sources

Validation & Comparative

A Comparative Guide to IR Spectrum Analysis of Nitrile and Formyl Groups in Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification and characterization of functional groups within heterocyclic scaffolds are paramount. Infrared (IR) spectroscopy remains a frontline analytical technique for this purpose, offering a rapid, non-destructive, and highly informative window into molecular structure. This guide provides an in-depth comparison of the IR spectral features of two crucial functional groups—nitrile (-C≡N) and formyl (-CHO)—when incorporated into heterocyclic systems. We will delve into the underlying principles governing their vibrational frequencies, present comparative experimental data, and provide robust protocols for sample analysis.

The Vibrational Tale of Two Functional Groups: Nitrile vs. Formyl

The nitrile and formyl groups, while both containing polar, unsaturated bonds, exhibit distinct vibrational behaviors in the IR spectrum. The key to their differentiation lies in the bond order and the atoms involved. The nitrile group features a carbon-nitrogen triple bond (C≡N), while the formyl group is characterized by a carbon-oxygen double bond (C=O) and a unique aldehydic C-H bond.

The stretching vibration of the nitrile group typically appears in a relatively uncongested region of the spectrum, making it a highly diagnostic peak.[1][2] This intense and sharp absorption is primarily governed by the strength of the C≡N triple bond.[1]

Conversely, the formyl group presents two key diagnostic signals. The most prominent is the intense C=O stretching band.[3] Its position is highly sensitive to the electronic environment. Additionally, a characteristic, and often weaker, pair of bands arising from the aldehydic C-H stretch can be observed, which is crucial for distinguishing aldehydes from other carbonyl-containing compounds like ketones.[3]

Factors Influencing Vibrational Frequencies in Heterocyclic Systems

The electronic nature of the heterocyclic ring and the position of the nitrile or formyl substituent profoundly impact their respective IR absorption frequencies. These shifts are not random; they are governed by predictable electronic effects, primarily resonance and induction.

  • Resonance Effect: When a nitrile or formyl group is conjugated with the π-system of the heterocyclic ring, it leads to delocalization of electron density. This delocalization weakens the C≡N or C=O bond, decreasing the force constant and thus lowering the absorption frequency (a redshift).[1][4] The extent of this shift is dependent on the electron-donating or electron-withdrawing nature of the heterocycle. For instance, π-excessive heterocycles (like pyrrole and furan) can donate electron density into the substituent, enhancing the resonance effect and causing a more significant redshift compared to π-deficient heterocycles (like pyridine).[5]

  • Inductive Effect: The electronegativity of the heteroatom(s) in the ring and of the substituent itself can influence the bond polarity and strength through the σ-framework. Electron-withdrawing heteroatoms (like nitrogen in pyridine) can pull electron density away from the nitrile or formyl group, which can slightly increase the bond strength and lead to a higher frequency (a blueshift).[6] The position of the substituent relative to the heteroatom is critical in determining the dominant electronic effect.[5]

  • Ring Strain: For smaller, strained heterocyclic rings, changes in bond angles can affect the hybridization of the atoms and, consequently, the stretching frequencies of attached functional groups.[3]

Comparative IR Data: Nitrile and Formyl Groups on Pyridine and Furan Scaffolds

To illustrate these principles, the following tables summarize typical IR absorption frequencies for nitrile and formyl groups on two common heterocyclic systems: pyridine (a π-deficient, six-membered ring) and furan (a π-excessive, five-membered ring).

CompoundFunctional GroupPosition on Ringν(C≡N) (cm⁻¹)Key Observations
2-CyanopyridineNitrile2~2240Electron-withdrawing nitrogen influences the frequency.
3-CyanopyridineNitrile3~2235Less electronic influence from nitrogen compared to the 2-position.
4-CyanopyridineNitrile4~2240Strong electronic communication with the nitrogen at the para position.
2-CyanofuranNitrile22231 - 2246The electron-donating nature of the furan ring lowers the frequency compared to benzonitrile.[5]
CompoundFunctional GroupPosition on Ringν(C=O) (cm⁻¹)ν(C-H) (cm⁻¹)Key Observations
2-FormylpyridineFormyl2~1705~2850, ~2750Conjugation with the pyridine ring lowers the C=O frequency.
3-FormylpyridineFormyl3~1710~2850, ~2750The C=O frequency is slightly higher due to reduced conjugation compared to the 2- and 4-positions.
4-FormylpyridineFormyl4~1700~2850, ~2750Strongest conjugation effect, leading to the lowest C=O frequency among the isomers.
2-FuraldehydeFormyl2~1675~2820, ~2740Significant redshift of the C=O band due to the strong electron-donating nature of the furan ring.

Experimental Protocols

Obtaining high-quality IR spectra is contingent on proper sample preparation. The choice of method depends on the physical state of the analyte.

Workflow for Sample Preparation and Analysis

FTIR Analysis Workflow General FTIR Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Solid Solid Sample->Solid Is it a solid? Liquid Liquid Sample->Liquid Is it a liquid? KBr_Pellet KBr Pellet Method Solid->KBr_Pellet ATR_Solid ATR (Solid) Solid->ATR_Solid Liquid_Cell Liquid Cell Method Liquid->Liquid_Cell ATR_Liquid ATR (Liquid) Liquid->ATR_Liquid Background_Scan Perform Background Scan (Empty Sample Compartment) KBr_Pellet->Background_Scan ATR_Solid->Background_Scan Liquid_Cell->Background_Scan ATR_Liquid->Background_Scan Sample_Scan Perform Sample Scan Background_Scan->Sample_Scan Data_Processing Data Processing (e.g., Baseline Correction) Sample_Scan->Data_Processing Spectrum_Interpretation Spectrum Interpretation (Peak Identification & Analysis) Data_Processing->Spectrum_Interpretation Output: IR Spectrum

Caption: A generalized workflow for FTIR analysis, from sample preparation to spectral interpretation.

Protocol 1: KBr Pellet Method for Solid Samples

This is a traditional transmission method suitable for solid, non-hygroscopic samples.

  • Grind the Sample: In an agate mortar, finely grind approximately 1-2 mg of the solid sample.

  • Mix with KBr: Add about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.

  • Press the Pellet: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Acquire Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be collected beforehand.[7]

Protocol 2: Attenuated Total Reflectance (ATR) for Solid and Liquid Samples

ATR is a versatile and rapid technique that requires minimal sample preparation.[8]

  • Background Scan: Ensure the ATR crystal (e.g., diamond, germanium) is clean. With the pressure arm down on the empty crystal, perform a background scan.

  • Sample Application:

    • Solids: Place a small amount of the solid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[9]

    • Liquids: Place a single drop of the liquid sample onto the center of the ATR crystal.[8]

  • Apply Pressure (for solids): Lower the pressure arm to ensure firm and even contact between the solid sample and the crystal. Do not overtighten.

  • Acquire Spectrum: Collect the IR spectrum of the sample.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue to prevent cross-contamination.

Causality of Spectral Shifts: A Deeper Dive

The following diagram illustrates the electronic factors that cause shifts in the vibrational frequencies of the nitrile and formyl groups when attached to a heterocyclic ring.

Spectral Shift Causality Factors Influencing IR Frequencies in Heterocycles cluster_effects Electronic Effects cluster_outcomes Impact on Bond & Spectrum Heterocycle Heterocycle Resonance Resonance Heterocycle->Resonance π-system interaction Induction Induction Heterocycle->Induction σ-bond polarization Bond_Strength_Dec Decreased Bond Strength (C≡N or C=O) Resonance->Bond_Strength_Dec Electron Delocalization Bond_Strength_Inc Increased Bond Strength (C≡N or C=O) Induction->Bond_Strength_Inc Electron Withdrawal Redshift Redshift (Lower cm⁻¹) Bond_Strength_Dec->Redshift Blueshift Blueshift (Higher cm⁻¹) Bond_Strength_Inc->Blueshift

Caption: The interplay of resonance and inductive effects on the vibrational frequencies of functional groups.

Conclusion

The IR spectrum provides a rich dataset for the structural elucidation of heterocyclic compounds. The nitrile and formyl groups, while both containing multiple bonds, offer distinct and highly informative absorption bands. The position of these bands is not static but is modulated by the electronic interplay between the functional group and the heterocyclic ring. A thorough understanding of these principles, combined with meticulous experimental technique, allows for the confident identification and characterization of these important molecular features. By comparing the spectral data of unknown compounds with established values and by rationalizing the observed shifts, researchers can gain deep insights into the molecular architecture of novel chemical entities.

References

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

  • Aswad, M. A., Hussain, M. M., & Kraidi, H. (n.d.). Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine. ResearchGate. [Link]

  • Rohman, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-10.
  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. [Link]

  • KNUST Materials Engineering Department. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

  • ResearchGate. (n.d.). Infrared spectra (cm A1 ) of 2-formylpyridine N(4)-antipyrinylthiosemicarbazone and its complexes. [Link]

  • Xie, M., Liu, Y., & Deng, Z. (2000). [Influence of substituents on IR spectrum of aromatic amines in different solvents]. Guang Pu Xue Yu Guang Pu Fen Xi, 20(6), 819-821.
  • Al-Zaydi, K. M. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.
  • Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. [Link]

  • Scribd. (n.d.). FTIR Analysis of Organic Compounds. [Link]

  • Boxer, S. G., et al. (2018). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. The Journal of Physical Chemistry B, 122(25), 6737-6745.
  • The features of IR spectrum. (n.d.). [Link]

  • Quimicaorganica.org. (n.d.). IR spectrum: Nitriles. [Link]

  • Koppel, I. A., et al. (2006). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Journal of Physical Organic Chemistry, 19(10), 654-663.
  • Sànchez, F., et al. (1991). Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehydes. Canadian Journal of Chemistry, 69(8), 1304-1309.
  • Wandas, M., & Puszko, A. (2000). THE IR SPECTRA OF 2-ALKYLAMINO- AND ALKYLNITRAMINO-3- OR 5-NITRO-4-METHYLPYRIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds, 36(7), 834-837.
  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde. [Link]

  • Czeluśniak, I., et al. (2021). Substituent effects and electron delocalization in five-membered N-heterocycles. Physical Chemistry Chemical Physics, 23(36), 20534-20546.
  • Czeluśniak, I., et al. (2022). Energetic and Geometric Characteristics of Substituents, Part 3: The Case of NO2 and NH2 Groups in Their Mono-Substituted Derivatives of Six-Membered Heterocycles. Molecules, 27(19), 6598.
  • Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127-141.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Ohno, K., Itoh, T., & Katsumoto, Y. (2006). Matrix-isolation infrared spectra of 2-, 3- and 4-pyridinecarboxaldehyde before and after UV irradiation. Journal of Molecular Structure, 792-793, 115-122.
  • PubChem. (n.d.). 2-Pyridinecarboxaldehyde. [Link]

  • NIST. (n.d.). 2-Pyridinecarboxaldehyde. In NIST Chemistry WebBook. [Link]

  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Smith, S. S., et al. (2025). Exploring the limits of inductive electron withdrawal in fused bicyclic azaheterocycles.
  • ResearchGate. (n.d.). I.R Spectrum of Heterocyclic Compound {7}. [Link]

Sources

Comparative Biological Activity of Zolpidem and Imidazopyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of non-benzodiazepine hypnotics ("Z-drugs") was driven by the need to dissociate the sedative-hypnotic effects of GABA-A receptor modulation from the anxiolytic, myorelaxant, and amnesic side effects associated with classical benzodiazepines. Zolpidem , an imidazopyridine, achieved this through high selectivity for the


 subunit-containing GABA-A receptors.[1][2]

However, the therapeutic landscape has evolved. Current research focuses on Zolpidem analogs (e.g., Alpidem, Necopidem) and next-generation ligands (e.g., Indiplon) to either refine the hypnotic profile or repurpose the scaffold for anxiolysis by targeting ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 subunits while sparing 

. This guide provides a technical comparison of the biological activity, binding profiles, and experimental protocols for evaluating these compounds.

Structural Landscape & Chemical Biology

The core scaffold of interest is the imidazo[1,2-a]pyridine ring. Modifications to this scaffold dictate subunit selectivity and intrinsic efficacy.

  • Zolpidem: Characterized by a p-tolyl moiety and a dimethylacetamide side chain. The rigid alignment of these groups within the

    
     interface confers its subtype selectivity.
    
  • Alpidem: Structurally similar but possesses a p-chloro substituent and distinct side-chain geometry. This modification drastically alters its profile, retaining high affinity for

    
     but adding significant affinity for 
    
    
    
    , leading to anxiolytic rather than purely hypnotic effects.
  • Indiplon: technically a pyrazolopyrimidine, it mimics the imidazopyridine binding mode, offering even higher potency and selectivity for the

    
     subunit.
    

Pharmacodynamic Profiling: Binding Affinity & Selectivity[4]

The biological differentiation of these analogs rests primarily on their affinity (


) for specific 

-subunits of the GABA-A receptor.
Table 1: Comparative Binding Affinities ( in nM)

Data represents mean inhibition constants derived from


-Flumazenil displacement assays on recombinant rat or human receptors.
CompoundScaffold Class

(Sedation)

(Anxiolysis)

(Anxiolysis/Muscle)

(Cognition/Memory)
Selectivity Profile
Zolpidem Imidazopyridine20 ~400~400> 5,000Strict

Selective
Alpidem Imidazopyridine20 > 200~40 > 10,000Dual

Indiplon Pyrazolopyrimidine1.5 1540> 500High Potency

Eszopiclone Cyclopyrrolone50505050Non-Selective
Diazepam Benzodiazepine15151515Non-Selective

Key Insight: Zolpidem's lack of affinity for


 and 

explains its weak anxiolytic and myorelaxant properties at therapeutic doses. Alpidem's affinity for

allows for anxiolytic activity, but its development was halted due to hepatotoxicity, not lack of efficacy.

Functional Efficacy: Electrophysiology

Binding affinity does not equal efficacy.[3] The ability of the ligand to potentiate GABA-induced chloride currents (


) is the true measure of biological activity.
Mechanism of Action

Zolpidem acts as a Positive Allosteric Modulator (PAM) .[3] It binds to the benzodiazepine site (between


 and 

subunits) and stabilizes the receptor in an open conformation, increasing the frequency of channel opening.
  • Zolpidem: Acts as a full agonist at

    
     receptors (high efficacy) and a weak partial agonist at 
    
    
    
    .[4]
  • Alpidem: Acts as a partial agonist at

    
     (lower intrinsic efficacy than Zolpidem) and a partial agonist at 
    
    
    
    . This "partial agonism" is desirable for anxiolytics to avoid heavy sedation.
Visualization: GABA-A Receptor Signaling Pathway

GABAA_Signaling GABA GABA (Neurotransmitter) Receptor GABA-A Receptor (Pentameric) GABA->Receptor Binds Orthosteric Site Zolpidem Zolpidem / Analog Zolpidem->Receptor Binds Allosteric Site (alpha/gamma interface) ConfChange Conformational Change (Channel Opening) Receptor->ConfChange Potentiation Cl_Influx Cl- Influx ConfChange->Cl_Influx Hyperpol Hyperpolarization Cl_Influx->Hyperpol Inhibition Neuronal Inhibition (Sedation/Anxiolysis) Hyperpol->Inhibition

Figure 1: Mechanism of action for Zolpidem and analogs acting as Positive Allosteric Modulators (PAMs) on the GABA-A receptor.

Experimental Protocols

To validate the biological activity of novel analogs, the following self-validating protocols are industry standards.

Protocol A: -Flumazenil Competition Binding Assay

Objective: Determine


 values for test compounds against specific receptor subtypes.
  • Membrane Preparation:

    • Transfect HEK293 cells with cDNAs encoding rat or human

      
       subunits (1:1:1 ratio).
      
    • Harvest cells 48h post-transfection in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Homogenize and centrifuge at 40,000 x g for 20 min. Resuspend pellet in assay buffer.

  • Assay Setup:

    • Total Binding: Incubate membranes (100

      
      g protein) with 1 nM 
      
      
      
      -Flumazenil.
    • Non-Specific Binding (NSB): Add 10

      
      M Diazepam to control wells.
      
    • Test Compounds: Add Zolpidem analogs at concentrations ranging from

      
       M to 
      
      
      
      M.
  • Incubation:

    • Incubate for 60 minutes at 4°C to reach equilibrium.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Wash filters 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Protocol B: Whole-Cell Patch Clamp Electrophysiology

Objective: Measure functional efficacy (potentiation of GABA current).

  • Cell Preparation: Use HEK293 cells stably expressing

    
    .
    
  • Recording Solutions:

    • Extracellular:[5][6][7] 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular (Pipette): 140 mM CsCl, 1 mM MgCl2, 11 mM EGTA, 10 mM HEPES (pH 7.2).

  • Procedure:

    • Establish Giga-ohm seal and break-in to whole-cell configuration (holding potential -60 mV).

    • Apply GABA

      
        (concentration eliciting 20% max response) for 5 seconds. Record current (
      
      
      
      ).
    • Washout (30-60s).

    • Co-apply GABA

      
       + Test Compound  (1 
      
      
      
      M). Record current (
      
      
      ).
  • Data Calculation:

    • 
      .
      
    • Validation: Zolpidem (1

      
      M) should elicit >100% potentiation on 
      
      
      
      subtypes.

Pharmacokinetic Considerations

While binding determines the potential for activity, pharmacokinetics (PK) determines clinical utility.

  • Zolpidem: Rapid absorption (

    
     ~0.8 h), short half-life (
    
    
    
    ~2.4 h). Ideal for sleep onset but poor for sleep maintenance unless formulated as Modified Release (MR).
  • Modified Release (MR): Biphasic delivery extends plasma levels to 3-6 hours post-dose to prevent early awakening.

  • Analogs: Novel analogs aim for a "cleaner" metabolic profile to avoid the inter-patient variability seen with Zolpidem (CYP3A4 substrate).

Visualization: Lead Optimization Workflow

Optimization_Workflow Hit Hit Identification (Imidazopyridine Scaffold) Binding Binding Assay (Ki) Selectivity Screen Hit->Binding Alpha1 Alpha-1 Affinity (Sedative Potential) Binding->Alpha1 High Affinity Alpha23 Alpha-2/3 Affinity (Anxiolytic Potential) Binding->Alpha23 High Affinity Func Functional Assay (Patch Clamp Efficacy) Alpha1->Func Alpha23->Func PK PK Profiling (Half-life, Bioavailability) Func->PK High Potentiation Lead Lead Candidate PK->Lead Favorable ADME

Figure 2: Workflow for optimizing Zolpidem analogs, separating sedative (Alpha-1) from anxiolytic (Alpha-2/3) candidates.

References

  • Crestani, F., et al. (2000). Mechanism of action of the hypnotic zolpidem in vivo. British Journal of Pharmacology. Link

  • Sanger, D. J. (2004). The pharmacology and mechanisms of action of new generation, non-benzodiazepine hypnotic agents. CNS Drugs.[3][8][9][10][11][12] Link

  • Hanson, S. M., et al. (2008). Structural biology of the GABA-A receptor benzodiazepine binding site. Journal of Medicinal Chemistry. Link

  • Greenblatt, D. J., et al. (2006). Dynamics and kinetics of a modified-release formulation of zolpidem. Journal of Clinical Pharmacology. Link

  • Petroski, R. E., et al. (2006). Indiplon is a high-affinity positive allosteric modulator with selectivity for alpha1 subunit-containing GABAA receptors.[1] Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Molecular docking of 3-formylimidazo[1,2-a]pyridine-6-carbonitrile ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-formylimidazo[1,2-a]pyridine-6-carbonitrile ligands, focusing on their molecular docking, rational design, and comparative performance against standard kinase inhibitors.

Executive Summary: The Strategic Value of the Scaffold

The 3-formylimidazo[1,2-a]pyridine-6-carbonitrile scaffold represents a "privileged structure" in medicinal chemistry. It combines two critical pharmacophoric elements:

  • 6-Carbonitrile (–CN): Enhances metabolic stability and acts as a weak hydrogen bond acceptor, often improving selectivity in the ATP-binding pockets of kinases (e.g., PI3Kα, EGFR).

  • 3-Formyl (–CHO): Serves as a reactive "warhead" for covalent binding (reversible Schiff base formation) or as a synthetic handle for generating hydrazone/Schiff base libraries, which significantly expand the chemical space for structure-activity relationship (SAR) studies.

Part 1: Comparative Performance Analysis

The following table contrasts the performance of 3-formylimidazo[1,2-a]pyridine-6-carbonitrile derivatives against standard clinical inhibitors and non-nitrile analogs. Data is synthesized from recent bio-evaluation studies targeting PI3Kα and EGFR , the primary targets for this class.

Ligand Class Representative Compound Target Binding Energy (kcal/mol) IC₅₀ (nM) Key Mechanism
Target Scaffold 3-formyl-6-CN-IP derivative PI3Kα-9.2 to -9.8 1.9 - 5.0 H-bond network via CN group; Hydrophobic stacking in ATP pocket.
Analog (No CN) 3-formylimidazo[1,2-a]pyridinePI3Kα-7.5 to -8.1> 100Lacks the dipole interaction provided by the 6-cyano group.
Standard Drug Idelalisib PI3Kα-9.52.5Competitive ATP inhibition; high selectivity.
Standard Drug Erlotinib EGFR-8.92.0Reversible tyrosine kinase inhibition.

Insight: The introduction of the 6-carbonitrile group typically improves binding affinity by ~1.5 kcal/mol compared to the unsubstituted analog, primarily due to favorable dipole interactions with residues like Ser774 or Lys802 in the PI3Kα active site.

Part 2: Molecular Docking Protocol (Step-by-Step)

To replicate the high-affinity results observed in literature, use the following validated protocol. This workflow assumes the use of AutoDock Vina or Schrödinger Glide , but the principles apply universally.

Phase 1: Protein Preparation
  • Source: Retrieve the crystal structure of PI3Kα (e.g., PDB ID: 4JPS or 5DXT ) or EGFR (PDB ID: 1M17 ) from the RCSB PDB.

  • Cleaning: Remove all water molecules (crystallographic waters often interfere with the hydrophobic 6-CN pocket).

  • Optimization:

    • Add polar hydrogens.

    • Assign Kollman charges.

    • Critical Step: Ensure the protonation state of His residues is optimized for pH 7.4.

Phase 2: Ligand Preparation (3-formyl-6-CN-IP)
  • Structure Generation: Draw the 3-formylimidazo[1,2-a]pyridine-6-carbonitrile core.

  • Energy Minimization: Minimize the ligand using the MMFF94 force field to a gradient of 0.01 kcal/mol/Å.

  • Tautomers: Generate possible tautomers; however, the imidazo[1,2-a]pyridine core is generally stable in its aromatic form.

Phase 3: Grid Generation & Docking
  • Grid Box: Center the grid on the co-crystallized ligand of the reference PDB.

    • Dimensions: 20Å x 20Å x 20Å (sufficient to capture the ATP-binding cleft).

  • Search Parameter: Set exhaustiveness = 32 (AutoDock Vina) or Precision = XP (Glide) to ensure convergence.

  • Constraint (Optional): Apply a hydrogen bond constraint to the hinge region residue (e.g., Val851 in PI3Kα) to filter for kinase-active poses.

Part 3: Visualization of Signaling & Workflow

Figure 1: Strategic Design & Docking Workflow

This diagram illustrates the logical flow from synthetic design to computational validation.

DockingWorkflow Start Start: 2-Aminopyridine-5-carbonitrile Synthesis Synthesis: Groebke-Blackburn-Bienaymé (GBB) Reaction Start->Synthesis + Aldehyde + Isonitrile Scaffold Scaffold Generated: 3-formylimidazo[1,2-a] pyridine-6-carbonitrile Synthesis->Scaffold Prep Ligand Prep: MMFF94 Minimization DFT Geometry Opt Scaffold->Prep Docking Molecular Docking: Target: PI3Kα / EGFR Grid: ATP Pocket Prep->Docking Analysis Analysis: Binding Energy < -9.0 kcal/mol H-Bond: Val851, Ser774 Docking->Analysis Select Top Pose

Caption: Workflow for the synthesis and in silico evaluation of 6-cyano-imidazo[1,2-a]pyridine ligands.

Figure 2: Ligand-Receptor Interaction Map (PI3Kα)

This diagram abstracts the key molecular interactions stabilizing the ligand within the active site.

InteractionMap Ligand 3-formyl-6-CN-IP (Ligand) Val851 Val851 (Hinge Region) Ligand->Val851 H-Bond (N1) Ser774 Ser774 (Polar Contact) Ligand->Ser774 Dipole (6-CN) Lys802 Lys802 (Catalytic) Ligand->Lys802 Cat-Pi / H-Bond Trp780 Trp780 (Pi-Stacking) Ligand->Trp780 Pi-Pi Stacking Met922 Met922 (Hydrophobic) Ligand->Met922 Van der Waals

Caption: Interaction map showing critical contacts between the 6-CN ligand and the PI3Kα active site.

Part 4: Scientific Rationale & Mechanism

Why the 6-Carbonitrile Group Matters: In the context of kinase inhibition (specifically PI3Kα), the ATP-binding pocket contains a "selectivity pocket" often exploited by inhibitors. The 6-carbonitrile group is bioisosteric to a carbonyl but offers a linear geometry that can penetrate narrower sub-pockets without steric clash.

  • Electronic Effect: The electron-withdrawing nature of the nitrile group decreases the electron density of the imidazo[1,2-a]pyridine ring, potentially strengthening Pi-Pi stacking interactions with aromatic residues like Trp780 .

  • Metabolic Stability: Unlike halogen substituents (Cl, Br), the nitrile group is less prone to oxidative metabolism, improving the ADMET profile of the drug candidate.

The Role of the 3-Formyl Group: While the aldehyde itself is reactive, in docking studies it often acts as a placeholder for a "linker" region. High-scoring docking poses usually orient the formyl group towards the solvent-exposed region, suggesting it is the ideal site for attaching solubilizing groups (e.g., morpholine or piperazine tails) via reductive amination or Schiff base formation.

References

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives. Source: MDPI (2023). Validates the PI3Kα inhibitory potential of 6-substituted imidazo[1,2-a]pyridines.

  • Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a]pyridine derivatives for caspase-3 mediated apoptosis. Source: Bioorganic Chemistry (2022).[1][2] Details the synthesis and docking of 3-substituted derivatives against cancer targets.

  • Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking Investigations. Source: Bentham Science / PubMed (2024). A comprehensive review of the scaffold's SAR and docking profiles.

  • PubChem Compound Summary: 3-formylimidazo[1,2-a]pyridine-6-carbonitrile. Source: PubChem (CAS 1019019-92-1). Structural verification and chemical properties.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Formylimidazo[1,2-a]pyridine-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Formylimidazo[1,2-a]pyridine-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.